Disopyramide-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/i5D,6D,7D,10D,11D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTNFZQICZKOEM-HCNOYMLYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)(C2=CC=CC=N2)C(=O)N)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Disopyramide-d5 and its chemical properties
An In-depth Technical Guide to Disopyramide-d5
For Researchers, Scientists, and Drug Development Professionals
This compound is the deuterated analog of Disopyramide, a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][] This stable isotope-labeled version serves as an invaluable tool in bioanalytical studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its properties ensure high precision and accuracy in therapeutic drug monitoring and pharmacokinetic research.
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized below, providing a clear reference for laboratory use.
| Property | Value |
| IUPAC Name | 4-[bis(propan-2-yl)amino]-2-phenyl-2-(pyridin-2-yl)butanamide |
| CAS Number | 1309283-08-6 |
| Molecular Formula | C₂₁H₂₉N₃O |
| Molecular Weight | 339.4745 g/mol |
| Appearance | White to Off-White Solid |
| Storage Conditions | Refrigerator (2-8°C), Long-term storage |
Data sourced from multiple chemical suppliers and databases.
Synthesis Pathway Overview
The synthesis of this compound mirrors the established pathway for unlabeled Disopyramide, with the critical modification of using a deuterated precursor. The most common route involves the alkylation of a deuterated phenylacetonitrile with 2-bromopyridine, followed by a second alkylation and subsequent hydrolysis of the nitrile group to an amide.
The generalized synthesis proceeds as follows:
-
Step 1: Phenylacetonitrile-d5 (the deuterated starting material) is reacted with 2-bromopyridine in the presence of a strong base like sodium amide.
-
Step 2: The resulting intermediate is then alkylated with 2-(diisopropylamino)ethyl chloride, again using a strong base.
-
Step 3: The nitrile group of the second intermediate undergoes partial hydrolysis, typically using sulfuric acid, to form the final butanamide product, this compound.
Caption: Generalized synthesis workflow for this compound.
Role in Quantitative Bioanalysis
This compound is considered the gold standard for an internal standard in the quantitative analysis of its parent drug from biological matrices.[1] Its utility is based on the principles of isotope dilution mass spectrometry.
-
Co-elution: As a stable isotope-labeled analog, this compound has nearly identical chemical and physical properties to unlabeled Disopyramide, causing them to co-elute during chromatographic separation.[1]
-
Matrix Effect Compensation: Both the analyte (Disopyramide) and the internal standard (this compound) are subjected to the same environmental conditions throughout sample preparation and analysis. This includes any signal suppression or enhancement from the biological matrix (e.g., serum, plasma).[1]
-
Accurate Quantification: By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these variations are normalized. This allows for highly accurate and precise quantification of the drug concentration, which is critical for pharmacokinetic studies and therapeutic drug monitoring.[1]
Caption: Logic of using this compound as an internal standard.
Experimental Protocols
Representative Protocol: Extraction from Human Serum
This protocol outlines a common liquid-liquid extraction (LLE) procedure for isolating Disopyramide and its internal standard from serum prior to analysis.
Methodology:
-
Sample Preparation: To a 100-500 µL aliquot of human serum in a centrifuge tube, add a known concentration of this compound solution (internal standard).
-
Alkalinization: Add 1 M Sodium Hydroxide or Sodium Carbonate to raise the pH, ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent.[3][4]
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., chloroform, dichloromethane).[3][5] Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of analytes into the organic phase.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (bottom layer for chloroform/dichloromethane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis. The sample is now ready for injection.
Representative Protocol: LC-MS/MS Analysis
This protocol describes a typical setup for the quantitative analysis of Disopyramide using a deuterated internal standard.
Methodology:
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[6][7]
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[6]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: A typical flow rate for a UPLC system is between 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used, as the tertiary amine groups in Disopyramide are readily protonated.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Disopyramide and this compound to ensure selectivity and sensitivity.
Caption: A typical bioanalytical workflow for Disopyramide quantification.
References
- 1. This compound | 1309283-08-6 | Benchchem [benchchem.com]
- 3. Simplified, rapid and inexpensive extraction procedure for a high-performance liquid chromatographic method for determination of disopyramide and its main metabolite mono-N-dealkylated disopyramide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of disopyramide phosphate in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative high-performance liquid-chromatographic method for determining disopyramide (Norpace) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid sample preparation and high performance liquid chromatographic determination of total and unbound serum disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. m.youtube.com [m.youtube.com]
The Role of Disopyramide-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Disopyramide-d5 when used as an internal standard in quantitative bioanalysis. Its core function lies in the principle of isotope dilution mass spectrometry (IDMS) , a powerful technique that ensures the highest level of accuracy and precision in quantifying the active pharmaceutical ingredient, disopyramide, in complex biological matrices.
Core Mechanism: Isotope Dilution
The fundamental role of any internal standard (IS) is to correct for the analytical variability that can occur during sample preparation and analysis. This compound is considered the "gold standard" for this purpose because it is a stable isotope-labeled (SIL) version of the analyte, disopyramide.
The "mechanism of action" for this compound as an internal standard is not biological but rather physicochemical and analytical:
-
Chemical and Chromatographic Equivalence: this compound has the exact same chemical structure, polarity, and ionization efficiency as disopyramide. The five deuterium atoms are chemically inert and do not alter its interaction with solvents, extraction materials, or the liquid chromatography (LC) column. This ensures that during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation, any loss or variation experienced by the analyte (disopyramide) is precisely mirrored by the internal standard (this compound). They co-elute from the LC column, meaning they have the same retention time.
-
Mass Spectrometric Distinction: While chemically identical, the five deuterium atoms give this compound a molecular weight that is five Daltons higher than disopyramide. This mass difference is easily resolved by a mass spectrometer. The instrument can therefore monitor the analyte and the internal standard simultaneously as two distinct chemical entities based on their different mass-to-charge ratios (m/z).
-
Ratio-Based Quantification: A known, fixed amount of this compound is added to every sample, calibrator, and quality control sample at the very beginning of the workflow. The instrument measures the peak area response for both the analyte and the internal standard. Quantification is not based on the absolute signal of the analyte, which can fluctuate due to instrument variability or sample loss. Instead, it is based on the ratio of the analyte's peak area to the internal standard's peak area . Because both compounds are affected proportionally by any experimental variations, this ratio remains constant and directly correlates to the analyte's concentration. This principle effectively cancels out errors from inconsistent sample recovery, injection volume variations, and fluctuations in mass spectrometer response.
The following diagram illustrates the logical basis for the superiority of a stable isotope-labeled internal standard.
Quantitative Data Presentation
The accurate quantification of disopyramide relies on monitoring specific precursor-to-product ion transitions using a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The instrument isolates the protonated molecule (precursor ion) and fragments it to produce a specific product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Disopyramide (Analyte) | 340.2 | 239.2 | [M+H]⁺ protonated molecule |
| This compound (Internal Standard) | 345.2 | 239.2 | [M+H]⁺ protonated molecule with 5 deuterium atoms |
Note: The product ion is identical for both compounds as the fragmentation process cleaves the part of the molecule that does not contain the deuterium labels.
Experimental Protocols
The following is a representative protocol for the quantification of disopyramide in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation (Protein Precipitation)
-
Spiking: To 50 µL of human plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (e.g., this compound in acetonitrile at 100 ng/mL).
-
Precipitation: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Dilution: Add 100 µL of mobile phase A (e.g., 0.1% formic acid in water) to the supernatant.
-
Injection: Inject a defined volume (e.g., 5 µL) onto the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase column such as a C18 (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: Linear ramp from 10% to 90% B
-
2.5 - 3.5 min: Hold at 90% B
-
3.5 - 3.6 min: Return to 10% B
-
3.6 - 5.0 min: Column re-equilibration at 10% B
-
-
Column Temperature: 40°C.
-
Expected Retention Time: ~2.0 minutes.
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions: As specified in the data table above. Dwell time of ~100 ms per transition.
Experimental Workflow Visualization
The entire process, from sample receipt to final data analysis, can be visualized as a sequential workflow.
Technical Guide: Synthesis and Characterization of Disopyramide-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Disopyramide-d5 (Disopyramide-phenyl-d5). Disopyramide is a Class IA antiarrhythmic agent that functions by blocking sodium channels in the cardiac muscle. The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. This document details the synthetic protocol for introducing five deuterium atoms onto the phenyl ring of the Disopyramide molecule via acid-catalyzed hydrogen-deuterium exchange. It also compiles key characterization data and presents detailed experimental workflows and the pharmacological mechanism of action through diagrams.
Introduction
Disopyramide, chemically known as 4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide, is a well-established antiarrhythmic drug used in the treatment of ventricular and supraventricular arrhythmias.[1] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis using mass spectrometry.[2] The synthesis of this compound, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, provides a tool with identical chemical and physical properties to the parent drug, but with a mass shift that allows for its clear distinction in mass spectrometric analyses.[2] This guide outlines the methodology for its preparation and the analytical data confirming its identity and purity.
Synthesis of this compound
The synthesis of this compound is achieved through a hydrogen-deuterium exchange reaction on the aromatic phenyl ring of the parent Disopyramide molecule. This is facilitated by the use of a strong deuterated acid catalyst.
General Information
The key physicochemical properties and identifiers for this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide |
| CAS Number | 1309283-08-6[3] |
| Molecular Formula | C₂₁H₂₄D₅N₃O[3] |
| Molecular Weight | 344.51 g/mol [3] |
| Storage Conditions | Refrigerator (2-8°C) |
Synthetic Workflow
The synthesis follows a straightforward acid-catalyzed exchange protocol. The workflow is depicted below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is based on the deuterium exchange method described by Nelson et al.
-
Reaction Setup: Dissolve Disopyramide (racemic or enantiomerically pure) in deuterated sulfuric acid (98% ²H₂SO₄).
-
Heating: Heat the reaction mixture at a temperature of 120-130°C.
-
Monitoring: Monitor the reaction progress over 4-5 hours. The exchange of the aromatic protons can be followed by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the phenyl protons.
-
Work-up: After the reaction is complete (typically 4-5 hours), cool the mixture and carefully quench it by adding it to ice/water.
-
Basification: Neutralize the acidic solution by the slow addition of a suitable base (e.g., ammonium hydroxide or sodium hydroxide) until the pH is basic.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Note: The recovery of Disopyramide can be low under these conditions, with reports of approximately 25% recovery. Higher temperatures (145-155°C) can increase the rate of exchange but may lead to even lower recovery.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques. The key is to verify the incorporation of five deuterium atoms and to assess the purity of the final compound.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique to confirm the mass increase due to deuteration.
| Analysis Type | Expected Result | Reference |
| Molecular Weight | 344.51 g/mol | [3] |
| CI-Mass Spectrum | Ions observed at m/e 342, 343, 344, and 345, corresponding to deuterated species. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the specific location of the deuterium atoms.
| Analysis Type | Expected Result | Reference |
| ¹H NMR | The signals corresponding to the five aromatic protons on the phenyl ring (typically appearing as broad signals around δ 7.4-7.8 ppm in the parent compound) will be absent or significantly diminished.[2] | |
| ²H NMR | A signal corresponding to the deuterium atoms on the aromatic ring will be present, confirming their incorporation.[2] | |
| ¹³C NMR | The signals for the deuterated carbons on the phenyl ring will show characteristic splitting patterns due to C-D coupling, which differs from C-H coupling.[2] |
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the synthesized compound.
| Analysis Type | Reported Purity |
| HPLC | 97.99% |
Mechanism of Action
Disopyramide is a Class IA antiarrhythmic agent. Its therapeutic effect is derived from its ability to block voltage-gated sodium channels in the heart muscle.
Caption: Mechanism of action of Disopyramide as a sodium channel blocker.
The mechanism involves:
-
Binding: Disopyramide binds to the open or inactivated state of the fast sodium channels (Nav1.5).
-
Blockade: This binding blocks the influx of sodium ions during Phase 0 of the cardiac action potential.
-
Electrophysiological Effect: The blockade decreases the rate of depolarization (upstroke velocity), slows conduction, and prolongs the duration of the action potential, thereby suppressing arrhythmias.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The described acid-catalyzed deuterium exchange method offers a direct route to this valuable stable isotope-labeled standard. The compiled characterization data, including molecular weight, mass spectrometric ions, and expected NMR shifts, provide the necessary benchmarks for confirming the successful synthesis and purity of the compound. The inclusion of workflow and mechanism diagrams serves to visually simplify these complex processes for researchers and professionals in the field of drug development and bioanalysis.
References
A Comparative Analysis of the Physicochemical Properties of Disopyramide and Disopyramide-d5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the physicochemical properties of the antiarrhythmic drug Disopyramide and its deuterated analog, Disopyramide-d5. The strategic replacement of hydrogen with deuterium can significantly alter a drug's metabolic profile, a concept known as the kinetic isotope effect. This document details the known physicochemical parameters of both compounds, outlines the experimental protocols for their determination, and visually represents the mechanism of action and the comparative metabolic pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and optimization.
Introduction
Disopyramide is a class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] It functions primarily by blocking sodium channels in the cardiac myocytes, thereby slowing conduction and prolonging the refractory period.[2][3] The metabolism of Disopyramide is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of its major metabolite, mono-N-dealkyldisopyramide.
The introduction of deuterium at specific molecular positions, creating this compound, is a strategy employed to modulate the drug's pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the site of deuteration.[3] This "kinetic isotope effect" can result in a longer drug half-life, potentially leading to improved therapeutic efficacy and patient compliance. Understanding the fundamental physicochemical differences between the parent drug and its deuterated form is crucial for predicting its behavior in biological systems.
Physicochemical Properties: A Comparative Table
The following table summarizes the key physicochemical properties of Disopyramide and this compound. It is important to note that while experimental data for Disopyramide is readily available, specific experimental values for the pKa, aqueous solubility, and logP of this compound are not extensively published. The values presented for this compound are based on predictions from computational models and the general understanding that deuteration typically has a minimal impact on these specific physicochemical properties.[4]
| Property | Disopyramide | This compound | Reference |
| Molecular Formula | C₂₁H₂₉N₃O | C₂₁H₂₄D₅N₃O | [5][6] |
| Molecular Weight ( g/mol ) | 339.48 | 344.51 | [5][6] |
| pKa (Strongest Basic) | 10.4 | ~10.4 (Predicted) | [7] |
| Aqueous Solubility (mg/mL) | 1 | Not Experimentally Determined | [7] |
| LogP (Octanol-Water Partition Coefficient) | 3.1 at pH 7.2 | ~3.1 (Predicted) | [7] |
| Physical State | Crystalline solid | Solid | [8] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental in drug development. The following sections detail the standard experimental protocols for measuring pKa, solubility, and the octanol-water partition coefficient (logP).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic drug like Disopyramide, the pKa of its conjugate acid is determined.
Methodology:
-
Preparation of Solutions: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Titration: A known volume of the drug solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with the standardized strong base, adding small, precise volumes.
-
The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the drug has been neutralized. For more accurate determinations, the inflection point of the first derivative of the titration curve can be used.[9][10]
Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a particular solvent at equilibrium.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for quantification.[11][12]
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its potential to cross biological membranes.
Methodology:
-
Pre-saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). An equal volume of the other pre-saturated phase is then added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13][]
Visualizing Molecular Interactions and Processes
Mechanism of Action of Disopyramide
Disopyramide exerts its antiarrhythmic effect by blocking the fast sodium channels (Nav1.5) in the cardiac cell membrane. This action reduces the rate of depolarization (Phase 0 of the cardiac action potential), slows conduction velocity, and prolongs the effective refractory period, thereby suppressing abnormal heart rhythms.
References
- 1. biocompare.com [biocompare.com]
- 2. faculty.tru.ca [faculty.tru.ca]
- 3. Deuterium Isotope Effect on the Dissociation of Weak Acids in Water and Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disopyramide | C21H29N3O | CID 3114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Disopyramide Phosphate | C21H32N3O5P | CID 30928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Suppliers and Availability of Disopyramide-d5: A Technical Guide
For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the accurate quantification of Disopyramide, Disopyramide-d5 is the designated compound of choice. This guide provides an in-depth overview of its commercial availability, technical specifications, and a detailed experimental protocol for its application in bioanalytical methods.
Commercial Availability and Technical Data
This compound is available from several specialized chemical suppliers. The following tables summarize the key quantitative data available from their public documentation. It is important to note that while chemical purity is often provided, isotopic purity, a critical parameter for an internal standard, is not always readily available on supplier websites and may require direct inquiry or consultation of the Certificate of Analysis (CoA).
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Available Quantities |
| Clearsynth | 1309283-08-6 | C₂₁H₂₄D₅N₃O | 344.51 | 97.99% (by HPLC)[1] | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| BOC Sciences | 1309283-08-6 | Not specified | Not specified | Not specified | Not specified | Inquiry required |
| Pharmaffiliates | 1309283-08-6 | C₂₁H₂₄D₅N₃O | 344.51 | Not specified | Not specified | Inquiry required[2] |
Table 1: Commercial Suppliers and General Specifications of this compound.
| Supplier | Product Number | Storage Conditions |
| Clearsynth | CS-Y-00052 | 2-8°C |
| BOC Sciences | Not specified | Not specified |
| Pharmaffiliates | PA STI 089998 | Not specified |
Table 2: Supplier-Specific Product Information for this compound.
Experimental Protocol: Quantification of Disopyramide in Rat Plasma using LC-MS/MS with a Deuterated Internal Standard
The following protocol is adapted from a validated bioanalytical method for the quantification of Disopyramide and its metabolite in rat plasma, as described by Pham et al. in the Journal of Chromatography B (2018)[1]. This method can be directly applied or modified for the use of this compound as an internal standard.
Materials and Reagents
-
Disopyramide reference standard
-
This compound (as internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Rat plasma (or other biological matrix)
Instrumentation
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18 column)
-
Centrifuge
-
Vortex mixer
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Disopyramide and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Disopyramide stock solution with a 50% methanol solution to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of Disopyramide from potential interferences.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Disopyramide: m/z 340.2 → 239.2[1]
-
This compound: A predicted transition would be m/z 345.2 → 244.2 (Note: The exact transition for the deuterated standard should be optimized experimentally).
-
-
Data Analysis
-
Quantify the concentration of Disopyramide in the unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
Visualizations
Caption: Experimental workflow for the quantification of Disopyramide in plasma.
Caption: Rationale for using a deuterated internal standard in bioanalysis.
References
- 1. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Disopyramide-d5: Safety, Handling, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Disopyramide-d5, a deuterated analog of the antiarrhythmic agent Disopyramide. It is intended to serve as a comprehensive resource for professionals in research and development, offering detailed information on its safety, handling, and application in experimental settings. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of quantitative analyses.
Section 1: Safety Data and Handling
Hazard Identification
Disopyramide is classified with several health hazards. It is harmful if swallowed, in contact with skin, or inhaled[1]. Furthermore, it is suspected of damaging fertility or the unborn child[1][2].
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3][4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[1] |
Physical and Chemical Properties
The physical and chemical properties of Disopyramide are essential for its proper handling and storage.
Table 2: Physical and Chemical Data for Disopyramide
| Property | Value |
| Molecular Formula | C21H29N3O[5] |
| Molar Mass | 339.483 g/mol [5] |
| Melting Point | 94.5 to 95 °C (202.1 to 203.0 °F)[5] |
Note: The molar mass of this compound will be slightly higher due to the presence of deuterium atoms.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
General Handling:
-
Handle in a well-ventilated area[6].
-
Wear suitable protective clothing, including chemical-impermeable gloves, and eye/face protection[6].
-
Avoid contact with skin and eyes[6].
-
Avoid the formation of dust and aerosols[6].
-
Minimize dust generation and accumulation[2].
-
Do not eat, drink, or smoke when using this product[4].
-
Wash hands thoroughly after handling[4].
Storage:
-
Keep the receptacle tightly sealed[1].
-
Store in accordance with the information listed on the product insert[1].
First Aid Measures
In case of exposure, the following first aid measures should be taken:
Table 3: First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[6]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[6]. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor[6]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6]. |
Section 2: Mechanism of Action and Signaling Pathway
Disopyramide is a Class 1a antiarrhythmic agent that primarily functions by blocking the fast sodium channels in cardiac myocytes[5][6]. This action reduces the influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a slower conduction velocity[3][6]. Additionally, Disopyramide inhibits potassium currents, which prolongs the repolarization phase (Phase 3) of the action potential[1][3]. This dual action stabilizes the cardiac membrane and helps to prevent arrhythmias[3].
Caption: Mechanism of Action of Disopyramide on Cardiac Ion Channels.
Section 3: Experimental Protocols
This compound is an ideal internal standard for the quantitative analysis of Disopyramide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the determination of Disopyramide in rat plasma, which can be adapted for various research applications.
Bioanalytical Method for Disopyramide Quantification
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Disopyramide and its major metabolite in rat plasma[1].
3.1.1 Materials and Reagents
-
Disopyramide reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid
-
Rat plasma (or other biological matrix)
3.1.2 Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3.1.3 LC-MS/MS Instrumentation and Conditions
Table 4: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | Disopyramide: m/z 340.2 → 239.2[1]this compound: (Adjust for mass difference) |
| Collision Energy | Optimized for the specific instrument and analyte. |
3.1.4 Data Analysis
-
Quantify Disopyramide by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of the Disopyramide reference standard.
Caption: Bioanalytical Workflow for Disopyramide Quantification.
This technical guide provides a foundational understanding of this compound for research and development purposes. Adherence to appropriate safety protocols and the use of validated analytical methods are paramount for successful and safe experimentation.
References
- 1. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Indispensable Role of Deuterated Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise and accurate measurement of a drug's concentration in biological matrices over time is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of this understanding. The reliability of PK data is critically dependent on the robustness of the bioanalytical methods employed. Central to achieving this robustness is the use of internal standards, and among these, deuterated standards have emerged as the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide delves into the core principles, practical applications, and significant advantages of employing deuterated standards in pharmacokinetic studies.
The Core Principle: Mitigating Variability with an Ideal Internal Standard
The fundamental purpose of an internal standard (IS) in quantitative bioanalysis is to compensate for the variability inherent in the analytical process.[1] This variability can arise from multiple sources, including sample preparation (e.g., extraction efficiency), chromatographic injection volume, and fluctuations in the mass spectrometer's ionization efficiency. An ideal internal standard should mimic the analyte of interest in its physicochemical properties as closely as possible, ensuring that it is affected by these sources of variability in the same manner as the analyte.
Deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced by deuterium, represent the closest possible mimic.[2] This structural identity ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences identical extraction recovery and matrix effects.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification based on the ratio of their respective signals.
Superiority Over Analog Standards: A Data-Driven Comparison
While structurally similar compounds (analog standards) can be used as internal standards, they often fall short of the performance achieved with deuterated standards. The subtle differences in their chemical structures can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, compromising the accuracy and precision of the assay.[4][5]
The following tables summarize quantitative data from published bioanalytical method validation studies, highlighting the superior performance of deuterated internal standards compared to analog or no internal standard.
| Analyte | Internal Standard Type | Matrix | Parameter | Value | Reference |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Inter-patient Imprecision (CV%) | 2.7% - 5.7% | [3][5] |
| Sirolimus | Analog (Desmethoxyrapamycin) | Whole Blood | Inter-patient Imprecision (CV%) | 7.6% - 9.7% | [3][5] |
| Olmesartan | Deuterated (Olmesartan-d6) | Human Plasma | Accuracy (% Bias) | -5.00% - 0.00% | [6] |
| Olmesartan | Deuterated (Olmesartan-d6) | Human Plasma | Precision (% CV) | 3.07% - 9.02% | [6] |
| Lapatinib | Deuterated (Lapatinib-d3) | Human Plasma | Accuracy | Within 100 ± 10% | [4] |
| Lapatinib | Analog (Zileuton) | Human Plasma | Accuracy | Within 100 ± 10% | [4] |
| Lapatinib | Deuterated (Lapatinib-d3) | Human Plasma | Precision | < 11% | [4] |
| Lapatinib | Analog (Zileuton) | Human Plasma | Precision | < 11% | [4] |
Table 1: Comparison of Inter-patient Imprecision for Sirolimus Quantification.
| Analyte | Internal Standard | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Olmesartan | Olmesartan-d4 | 5 | 3.2 | 4.5 | 2.1 | 3.4 | [7] |
| 50 | 2.1 | 3.1 | 1.5 | 2.2 | [7] | ||
| 2000 | 1.8 | 2.5 | -0.8 | 1.1 | [7] |
Table 2: Accuracy and Precision Data for Olmesartan Assay using a Deuterated Internal Standard.
| Analyte | Parameter | Method with Deuterated IS | Method with Analog IS | Reference |
| Lapatinib | Recovery Variation (Individual Donors) | Corrected | Up to 2.4-fold | [4] |
| Lapatinib | Recovery Variation (Cancer Patients) | Corrected | Up to 3.5-fold | [4] |
Table 3: Impact of Internal Standard on Correcting for Inter-individual Variability in Recovery.
Experimental Protocols: A Guide to Best Practices
The successful implementation of deuterated standards in pharmacokinetic studies hinges on a well-designed and validated bioanalytical method. The following provides a detailed, generalized methodology for the quantification of a small molecule drug in human plasma using a deuterated internal standard with LC-MS/MS.
Materials and Reagents
-
Analyte and Deuterated Internal Standard: Reference standards of the analyte and its corresponding deuterated internal standard (e.g., d3, d4, d6) of known purity.
-
Biological Matrix: Blank human plasma, screened for interferences.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Reagents: Protein precipitation agents (e.g., trichloroacetic acid, perchloric acid) or solid-phase extraction (SPE) cartridges and their corresponding conditioning, wash, and elution solvents.
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water). These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the analyte working standard solutions into blank human plasma to prepare a calibration curve consisting of a blank, a zero standard (blank plasma with internal standard), and typically 6-8 non-zero concentration levels covering the expected range of the study samples.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation Example)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to each tube (except for the blank).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For example:
-
Analyte: m/z 447.2 -> 235.1
-
Deuterated IS: m/z 451.2 -> 239.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the deuterated internal standard for each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows.
A high-level overview of the workflow in a typical pharmacokinetic study.
A detailed workflow for the bioanalytical quantification of a drug in plasma.
The logical framework illustrating why deuterated standards lead to accurate quantification.
Conclusion
The use of deuterated internal standards is no longer just a best practice but a critical requirement for generating high-quality, reliable pharmacokinetic data in regulated drug development. Their ability to accurately and precisely correct for the inherent variabilities of the bioanalytical process, especially in complex biological matrices, is unparalleled. As demonstrated by the presented data and methodologies, the investment in synthesizing and utilizing deuterated standards pays significant dividends in the integrity and defensibility of pharmacokinetic study results, ultimately contributing to safer and more effective medicines.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis [agris.fao.org]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Kinetic Isotope Effects of Disopyramide-d5: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide based on established principles of pharmacology and medicinal chemistry. As of the latest literature review, specific experimental data for Disopyramide-d5 is not publicly available. Therefore, the quantitative data and experimental protocols presented herein are hypothetical and intended to serve as a framework for potential future research.
Executive Summary
Disopyramide is a Class Ia antiarrhythmic agent primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The primary metabolic pathway is mono-N-dealkylation of one of the isopropyl groups. The substitution of hydrogen atoms with their heavier, stable isotope deuterium at specific metabolically active sites—a process known as deuteration—can significantly alter the rate of drug metabolism. This phenomenon, the kinetic isotope effect (KIE), offers a promising strategy for improving a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable side-effect profile. This whitepaper explores the theoretical kinetic isotope effects of a deuterated analog of Disopyramide, this compound, by outlining its hypothetical metabolic profile, experimental protocols for its evaluation, and potential therapeutic implications.
Introduction to Kinetic Isotope Effects in Drug Development
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction when C-H bond cleavage is the rate-limiting step in a metabolic process. This is the fundamental principle of the kinetic isotope effect. In drug development, this can be leveraged to protect a drug from rapid metabolism, thereby enhancing its therapeutic performance. The successful application of this strategy is exemplified by the FDA approval of deuterated drugs like deutetrabenazine, which demonstrated a tangible clinical advantage over its non-deuterated counterpart.
Disopyramide Metabolism and the Rationale for a d5 Analog
Disopyramide's metabolism is predominantly mediated by CYP3A4, which catalyzes the N-dealkylation of one of the two isopropyl groups attached to the tertiary amine. This metabolic "soft spot" is an ideal target for deuteration. A hypothetical "this compound" would likely have the five hydrogens on one of the N-isopropyl methyl groups replaced with deuterium. The rationale is to slow the N-dealkylation process, thereby reducing the rate of formation of its major metabolite, mono-N-desisopropyldisopyramide, and prolonging the parent drug's circulation time.
Proposed Structure of this compound
-
Parent Compound: Disopyramide
-
Deuterated Analog: this compound
-
Likely Site of Deuteration: Five deuterium atoms replacing the five hydrogen atoms on the two methyl groups of one of the N-isopropyl moieties.
Hypothetical Quantitative Data: Disopyramide vs. This compound
The following tables summarize the projected outcomes of in vitro and in vivo studies comparing Disopyramide with the hypothetical this compound. These values are illustrative and based on the expected impact of the kinetic isotope effect.
Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Disopyramide | 25 | 27.7 |
| This compound | 75 | 9.2 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in a Rat Model
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Clearance (CL, L/hr/kg) |
| Disopyramide | 850 | 1.0 | 4250 | 2.35 |
| This compound | 900 | 1.5 | 8500 | 1.18 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to elucidate the kinetic isotope effects of this compound.
In Vitro Metabolic Stability Assay
Objective: To determine the relative metabolic stability of Disopyramide and this compound in human liver microsomes.
Materials:
-
Disopyramide and this compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
Procedure:
-
Prepare a microsomal incubation mixture by combining HLMs (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add the test compound (Disopyramide or this compound) to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Disopyramide and this compound in a suitable animal model (e.g., Sprague-Dawley rats).
Materials:
-
Disopyramide and this compound formulated for oral administration
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of Disopyramide or this compound (e.g., 10 mg/kg) to separate groups of rats (n=5 per group).
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of the parent drug and its major metabolite using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations: Pathways and Workflows
Metabolic Pathway of Disopyramide
Caption: Metabolic conversion of Disopyramide.
Experimental Workflow for KIE Study
Caption: Workflow for KIE evaluation.
Conclusion and Future Directions
The application of the kinetic isotope effect through selective deuteration of Disopyramide at the N-isopropyl moiety presents a viable strategy for enhancing its metabolic stability. The hypothetical data and experimental protocols outlined in this whitepaper provide a robust framework for the preclinical evaluation of this compound. Future research should focus on the synthesis of this compound and the execution of these in vitro and in vivo studies to confirm the predicted pharmacokinetic benefits. A successful outcome could pave the way for a new therapeutic entity with an improved clinical profile for the management of cardiac arrhythmias.
References
Methodological & Application
Application Note: High-Throughput Quantification of Disopyramide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of disopyramide in human plasma. The method utilizes disopyramide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. A simple and rapid protein precipitation procedure is employed for sample preparation, making the method suitable for high-throughput bioanalytical workflows. The method has been developed and validated according to the general principles outlined in regulatory guidelines, demonstrating excellent performance in linearity, precision, accuracy, recovery, and stability.
Introduction
Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias. Accurate and reliable quantification of disopyramide in plasma is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby normalizing the analytical response and improving data quality. This document provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of disopyramide in human plasma.
Materials and Reagents
-
Standards: Disopyramide and this compound reference standards (Sigma-Aldrich, St. Louis, MO, or equivalent).
-
Solvents: HPLC-grade or LC-MS grade methanol and acetonitrile (Fisher Chemical Optima grade or equivalent).
-
Reagents: Formic acid (≥98%) and ammonium formate (≥99%).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
Instrumentation and Conditions
Liquid Chromatography
-
LC System: Shimadzu LC-30AD or equivalent UHPLC system.
-
Column: Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm (Phenomenex, Part No.: 00D-4622-AN) or equivalent.
-
Column Temperature: 40 °C.
-
Autosampler Temperature: 10 °C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Methanol/Acetonitrile (v/v).
Table 1: LC Gradient Conditions
| Time (min) | %B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 30 | 0.4 |
| 3.00 | 50 | 0.4 |
| 3.10 | 95 | 0.4 |
| 4.00 | 95 | 0.4 |
| 4.10 | 30 | 0.4 |
| 5.50 | 30 | 0.4 |
Mass Spectrometry
-
MS System: SCIEX QTRAP® 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ion Source: Turbo Spray IonDrive / Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Ion Source Gas 1 (GS1): 55 psi.
-
Ion Source Gas 2 (GS2): 65 psi.
-
Curtain Gas (CUR): 35 psi.
-
Collision Gas (CAD): Medium.
-
IonSpray Voltage (IS): +5500 V.
-
Temperature (TEM): 450 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: Optimized MS/MS Transitions and Parameters
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|
| Disopyramide | 340.2 | 239.2 | 60 | 35 | 12 |
| this compound (IS) | 345.5 | 239.2 | 60 | 35 | 12 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of disopyramide and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the disopyramide stock solution in 50:50 methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate disopyramide working standard solution to prepare CS and QC samples.
-
The final concentrations for the calibration curve typically range from 2 to 2000 ng/mL (e.g., 2, 5, 10, 50, 200, 500, 1000, 2000 ng/mL).
-
Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Workflow for plasma sample preparation and analysis.
Method Validation Summary
The method was validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation.[1] The following parameters were assessed.
Linearity and Range
The calibration curve was linear over the range of 2-2000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Model | Mean r² |
|---|
| 2 - 2000 | 1/x² weighted linear regression | >0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using six replicates of QC samples at four concentration levels.
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 2.0 | ≤10.5 | ±8.0 | ≤12.1 | ±9.5 |
| Low QC | 6.0 | ≤8.2 | ±6.5 | ≤9.8 | ±7.2 |
| Mid QC | 200 | ≤6.5 | ±4.1 | ≤7.5 | ±5.3 |
| High QC | 1600 | ≤5.1 | ±3.2 | ≤6.8 | ±4.0 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The use of a stable isotope-labeled internal standard effectively normalizes for any variability.[2]
Table 5: Recovery and Matrix Effect Summary
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (IS-Normalized) |
|---|---|---|---|
| Low QC | 6.0 | 91.5 | 0.98 |
| Mid QC | 200 | 94.2 | 1.01 |
| High QC | 1600 | 92.8 | 0.99 |
Acceptance criteria: Consistent and reproducible recovery. IS-normalized matrix factor CV ≤15%.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of disopyramide in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for clinical research and pharmacokinetic studies. The use of this compound as an internal standard ensures the accuracy and robustness of the method, which meets the stringent requirements for bioanalytical method validation.
References
Application Notes and Protocols for the Use of Disopyramide-d5 as an Internal Standard in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Disopyramide in human urine using Disopyramide-d5 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended for research and drug development purposes.
Introduction
Disopyramide is an antiarrhythmic drug for which therapeutic drug monitoring in urine can be crucial for pharmacokinetic studies and to ensure patient compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This approach compensates for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the results. The "dilute-and-shoot" sample preparation method outlined here is a simple, rapid, and cost-effective technique suitable for high-throughput analysis.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.
Materials and Reagents
-
Disopyramide reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Ammonium formate
-
Drug-free human urine for blanks and calibration standards
Equipment
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes and tips
-
Autosampler vials
Preparation of Standard and Internal Standard Solutions
2.3.1. Disopyramide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Disopyramide and dissolve it in 10 mL of methanol.
2.3.2. Disopyramide Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for calibration curve points.
2.3.3. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
2.3.4. This compound Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL. This working solution will be used to spike all samples.
Sample Preparation (Dilute-and-Shoot)
-
Label autosampler vials for each sample, calibrator, and quality control (QC) sample.
-
To 950 µL of drug-free human urine (for calibration and QC samples) or patient urine sample, add 50 µL of the working internal standard solution (100 ng/mL this compound). For patient samples, add 50 µL of the IS solution to 950 µL of the collected urine.
-
For calibration and QC samples, spike with the appropriate working standard solution of Disopyramide.
-
Vortex each tube for 10 seconds.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a specified volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
2.5.1. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2.5.2. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Disopyramide: Precursor ion (m/z) 340.2 → Product ion (m/z) 239.2[1]
-
This compound: Precursor ion (m/z) 345.2 → Product ion (m/z) 244.2 (Predicted based on a +5 Da shift from the parent compound)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both Disopyramide and this compound.
Data Presentation and Method Validation
The following tables summarize the expected quantitative performance of this analytical method.
Calibration Curve
| Concentration (ng/mL) | Response Ratio (Analyte Area / IS Area) |
| 1 | To be determined experimentally |
| 5 | To be determined experimentally |
| 10 | To be determined experimentally |
| 50 | To be determined experimentally |
| 100 | To be determined experimentally |
| 500 | To be determined experimentally |
| 1000 | To be determined experimentally |
| Linearity (r²) | >0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low QC | 3 | <15 | <15 | 85-115 |
| Mid QC | 75 | <15 | <15 | 85-115 |
| High QC | 750 | <15 | <15 | 85-115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Recovery
| Analyte | Concentration (ng/mL) | Recovery (%) |
| Disopyramide | Low QC | >85 |
| High QC | >85 |
Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical protocol.
Caption: Experimental workflow for the analysis of Disopyramide in urine.
References
Application Note: Quantitative Analysis of Disopyramide in Serum by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias. It functions by blocking sodium channels, thereby decreasing the rate of cardiac depolarization. Accurate quantification of disopyramide in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This application note presents a detailed protocol for the quantitative analysis of disopyramide in human serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with disopyramide-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
This section details the complete workflow for the quantification of disopyramide in serum, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Disopyramide reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Human serum (drug-free)
-
96-well collection plates
-
Microcentrifuge tubes
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of disopyramide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the disopyramide stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control Samples: Spike appropriate volumes of the disopyramide working standard solutions into blank human serum to prepare CC and QC samples at desired concentrations.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of serum sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in 95:5 (v/v) Acetonitrile:Water
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 20 1.0 95 2.0 95 2.1 20 | 3.0 | 20 |
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Disopyramide 340.2 239.2 | this compound | 345.2 | 239.2 |
-
Source Parameters: Optimized for the specific instrument, with typical values for ion spray voltage, gas flows, and temperature.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantitative analysis of disopyramide in serum using an LC-MS/MS method with a deuterated internal standard. The data presented is a composite from published literature and represents expected performance characteristics.[1][2]
| Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
| Stability (Freeze-Thaw, Short-term) | Stable |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of disopyramide in serum.
Mechanism of Action of Disopyramide
Caption: Disopyramide's mechanism of action via sodium channel blockade.
References
Application Notes and Protocols for the Analysis of Disopyramide using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of disopyramide from biological matrices, primarily plasma and serum, for quantitative analysis. The use of a deuterated internal standard, such as disopyramide-d7, is highly recommended for accurate quantification using mass spectrometry-based methods like LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing.
Three common and effective sample preparation techniques are detailed below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction to Disopyramide and the Importance of a Deuterated Standard
Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias. Therapeutic drug monitoring of disopyramide is crucial due to its narrow therapeutic index and inter-individual variability in pharmacokinetics.
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium atoms. Since deuterium has a different mass than hydrogen, the deuterated standard can be differentiated from the unlabeled drug by a mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation and analysis, thus correcting for any loss of analyte during extraction or fluctuations in the analytical instrument's response.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery, cleanliness of the extract, and overall sensitivity of the analytical method. Below is a summary of typical performance data for the three described techniques.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction (Mixed-Mode) |
| Analyte Recovery | 85-100% | 80-95% | >90% |
| Internal Standard Recovery | 85-100% | 80-95% | >90% |
| Matrix Effect | Moderate to High | Low to Moderate | Minimal |
| Precision (%CV) | <15%[1] | <10% | <10% |
| Accuracy (%Bias) | Within ±15%[1] | Within ±15% | Within ±15% |
| Lower Limit of Quantification (LLOQ) | ~1-5 ng/mL | ~0.5-2 ng/mL | ~0.1-1 ng/mL |
| Sample Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
Disopyramide standard solutions
-
Disopyramide-d7 internal standard (IS) solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological matrix sample into a microcentrifuge tube.
-
Add 10 µL of the disopyramide-d7 internal standard solution.
-
Add 300 µL of cold acetonitrile (or a methanol-acetonitrile mixture[2]) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:0.1% formic acid in water).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
Disopyramide standard solutions
-
Disopyramide-d7 internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE) or Dichloromethane
-
0.1 M Sodium Carbonate or 5% Ammonium Hydroxide solution
-
0.1 M Hydrochloric Acid (HCl)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the biological matrix sample into a microcentrifuge tube.
-
Add 20 µL of the disopyramide-d7 internal standard solution.
-
Add 100 µL of 0.1 M sodium carbonate solution to basify the sample (pH > 9).
-
Add 1 mL of MTBE to the tube.
-
Vortex the mixture for 5 minutes to facilitate extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and provides the cleanest extracts, minimizing matrix effects. A mixed-mode cation exchange sorbent is ideal for a basic compound like disopyramide. The following is a general protocol that can be adapted for specific mixed-mode cartridges (e.g., Oasis MCX).
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
Disopyramide standard solutions
-
Disopyramide-d7 internal standard (IS) solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
4% Phosphoric acid in water
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of the biological matrix sample into a tube.
-
Add 20 µL of the disopyramide-d7 internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the disopyramide and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the disopyramide, releasing it from the sorbent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
-
Solid-Phase Extraction Workflow
References
High-Resolution Mass Spectrometry for the Bioanalysis of Disopyramide-d5: An Application Note and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Disopyramide-d5 in biological matrices using high-resolution mass spectrometry (HRMS). Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] The use of a deuterated internal standard, this compound, is a standard practice in bioanalytical methods to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2]
This guide outlines a comprehensive liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method, including sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-HRMS analysis of Disopyramide and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters for Disopyramide and this compound
| Parameter | Disopyramide | This compound (Internal Standard) |
| Chemical Formula | C₂₁H₂₉N₃O | C₂₁H₂₄D₅N₃O |
| Exact Mass (Monoisotopic) | 339.2311 g/mol | 344.2625 g/mol |
| Adduct | [M+H]⁺ | [M+H]⁺ |
| Precursor Ion (m/z) | 340.2389 | 345.2703 |
| Primary Fragment Ions (m/z) | 239.1545, 196.1021 | 244.1859, 196.1021 |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
This section details the methodologies for sample preparation, LC-HRMS analysis, and data processing.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like Disopyramide from biological matrices such as plasma or serum.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard (IS) working solution (100 ng/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of the biological matrix sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to the sample.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
High-Resolution Mass Spectrometry Analysis
The following parameters are provided as a starting point and may require optimization based on the specific HRMS instrument used.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap) equipped with a heated electrospray ionization (HESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
HRMS Parameters:
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Spray Voltage: 3500 V
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320 °C
-
Data Acquisition Mode: Full Scan followed by data-dependent MS/MS (dd-MS²) or Parallel Reaction Monitoring (PRM)
-
Full Scan Resolution: 70,000
-
Full Scan Range (m/z): 100 - 500
-
dd-MS² or PRM Resolution: 35,000
-
Collision Energy (HCD or CID): 20, 40 eV (stepped)
Data Processing and Quantification
Quantitative analysis is performed using the instrument's proprietary software. The peak area of the analyte (Disopyramide) is normalized to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Disopyramide.
Metabolic Pathway of Disopyramide
Disopyramide is primarily metabolized in the liver via N-dealkylation to form its major active metabolite, mono-N-desisopropyldisopyramide.[3][4][5][6]
Proposed Fragmentation of Disopyramide
The fragmentation pattern of Disopyramide in the mass spectrometer provides structural information and is crucial for specific detection. Based on the structure of Disopyramide, the following fragmentation pathways are proposed.
References
- 1. Disopyramide [webbook.nist.gov]
- 2. This compound | 1309283-08-6 | Benchchem [benchchem.com]
- 3. Clinical pharmacokinetics of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Some effects of disopyramide and its N-dealkylated metabolite on isolated nerve and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of disopyramide and its mono-N-dealkylated metabolite in conscious dogs with chronic atrioventricular block: plasma concentration-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Disopyramide-d5 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide is a Class Ia antiarrhythmic agent used in the management of cardiac arrhythmias. Therapeutic Drug Monitoring (TDM) of disopyramide is crucial to optimize dosage, ensure therapeutic efficacy, and prevent toxicity. Disopyramide exhibits a narrow therapeutic index, and its pharmacokinetics can be influenced by various factors including renal function and co-administered medications. Accurate and precise measurement of disopyramide concentrations in biological matrices is therefore essential for effective patient management.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as Disopyramide-d5, is critical in LC-MS/MS assays to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the results. This document provides detailed application notes and protocols for the use of this compound in a therapeutic drug monitoring assay for disopyramide.
Signaling Pathway and Mechanism of Action
Disopyramide primarily acts by blocking the fast sodium channels (Na+) in the cardiac myocytes. This action reduces the rate of depolarization of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity. It also has a secondary effect of inhibiting potassium channels, which prolongs the repolarization phase (Phase 3) of the action potential. These effects result in an increased effective refractory period, which helps to suppress tachyarrhythmias.
Figure 1: Mechanism of action of Disopyramide on cardiac myocyte ion channels.
Experimental Workflow for TDM using LC-MS/MS
The general workflow for the therapeutic drug monitoring of disopyramide using LC-MS/MS with this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 2: Experimental workflow for Disopyramide TDM.
Detailed Experimental Protocol
This protocol describes a general method for the quantification of disopyramide in human plasma using LC-MS/MS with this compound as an internal standard. This is a representative protocol and should be fully validated in the end-user's laboratory.
1. Materials and Reagents
-
Disopyramide reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of disopyramide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the disopyramide stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A standard UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Disopyramide: 340.2 → 239.2 (Quantifier), 340.2 → 197.2 (Qualifier)This compound: 345.2 → 239.2 (Quantifier)Theoretical, to be optimized |
| Collision Energy | To be optimized for the specific instrument. |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables present example data for a typical validated LC-MS/MS assay for disopyramide. This data is for illustrative purposes and may not be directly transferable to all laboratory settings.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Disopyramide | 2 - 2000 | > 0.995 | 1/x² |
Table 2: Assay Performance Characteristics (Example Data)
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Accuracy (% Bias) | |
| Low QC (5 ng/mL) | ± 15% |
| Medium QC (500 ng/mL) | ± 15% |
| High QC (1500 ng/mL) | ± 15% |
| Precision (% CV) | |
| Intra-day (n=6) | < 10% |
| Inter-day (n=18, 3 days) | < 15% |
| Matrix Effect | Compensated by internal standard |
| Recovery | > 85% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of disopyramide provides a robust, accurate, and precise method for quantifying the drug in patient samples. The detailed protocol and performance characteristics presented here serve as a comprehensive guide for researchers and clinicians to establish and validate this assay in their own laboratories. Adherence to a rigorous validation process is essential to ensure the reliability of the generated data for clinical decision-making.
Application Note and Protocol for Liquid-Liquid Extraction of Disopyramide and Disopyramide-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of Disopyramide and its deuterated internal standard, Disopyramide-d5, from biological matrices using liquid-liquid extraction (LLE). This method is suitable for quantitative analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Disopyramide is a class IA antiarrhythmic drug used in the treatment of ventricular arrhythmias.[1][2] Accurate quantification of Disopyramide in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. This protocol describes a robust and reproducible LLE method for the simultaneous extraction of Disopyramide and its stable isotope-labeled internal standard, this compound, from plasma or serum. The use of a deuterated internal standard is a common practice in quantitative mass spectrometry to correct for variability during sample preparation and analysis.[3][4][5]
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample matrix) and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to enhance its partitioning into the organic phase, thereby separating it from endogenous matrix components.
Materials and Reagents
-
Disopyramide reference standard
-
This compound internal standard (IS)
-
Human plasma or serum (control and study samples)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)[6] or Chloroform (HPLC grade)[7][8]
-
Sodium Carbonate solution (e.g., 0.1 M) or other suitable alkaline solution
-
Hydrochloric Acid (e.g., 0.1 M for reconstitution)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.
4.1. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Disopyramide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Disopyramide stock solution in methanol or a suitable solvent to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a suitable concentration (e.g., 1 µg/mL). The optimal concentration should be determined during method development.
4.2. Sample Preparation and Extraction
-
Sample Thawing: Thaw plasma/serum samples and quality controls (QCs) at room temperature.
-
Aliquoting: Pipette 200 µL of each sample, calibration standard, and QC into separate microcentrifuge tubes.
-
Internal Standard Addition: Add a specific volume (e.g., 20 µL) of the this compound working solution to all tubes except for the blank matrix samples.
-
Vortexing: Briefly vortex mix the samples for approximately 10 seconds.
-
Alkalinization: Add an appropriate volume of the alkalinizing agent (e.g., 50 µL of 0.1 M Sodium Carbonate) to each tube to adjust the pH. This step is crucial for ensuring Disopyramide is in its non-ionized form, facilitating its extraction into the organic solvent.[6]
-
Vortexing: Vortex mix the samples again for about 10 seconds.
-
Addition of Extraction Solvent: Add 1 mL of the organic extraction solvent (Dichloromethane[6] or Chloroform[7][8]) to each tube.
-
Extraction: Vortex mix the tubes vigorously for 5-10 minutes to ensure thorough mixing and efficient extraction.
-
Phase Separation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer to a new clean tube, avoiding any contamination from the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase or a reconstitution solution (e.g., 0.1 M Hydrochloric Acid followed by mobile phase).
-
Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for analysis.
Data Presentation
The following tables summarize typical parameters and expected performance characteristics for this LLE protocol.
Table 1: Liquid-Liquid Extraction Parameters
| Parameter | Condition |
| Biological Matrix | Human Plasma or Serum |
| Sample Volume | 200 µL |
| Internal Standard | This compound |
| Alkalinizing Agent | 0.1 M Sodium Carbonate |
| Extraction Solvent | Dichloromethane or Chloroform |
| Solvent Volume | 1 mL |
| Extraction Time | 5-10 minutes (Vortex) |
| Centrifugation Speed | 10,000 x g |
| Centrifugation Time | 5-10 minutes |
| Evaporation | Nitrogen stream at 40°C |
| Reconstitution Volume | 100 µL |
Table 2: Typical Analytical Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte dependent, typically in the low ng/mL range |
| Recovery | > 85% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the liquid-liquid extraction protocol.
Caption: Workflow of the liquid-liquid extraction protocol for Disopyramide.
References
- 1. Disopyramide - Wikipedia [en.wikipedia.org]
- 2. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous liquid-chromatographic determination of three antiarrhythmic drugs: disopyramide, lidocaine, and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative high-performance liquid-chromatographic method for determining disopyramide (Norpace) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of disopyramide phosphate in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Chromatographic Separation of Disopyramide and its d5 Labeled Analog
Abstract
This application note provides a detailed protocol for the chromatographic separation and quantitative analysis of Disopyramide and its deuterated analog, Disopyramide-d5, in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a sensitive and selective technique widely employed in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the pharmacokinetic and bioequivalence studies of Disopyramide.
Introduction
Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias. Accurate quantification of Disopyramide in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry as it corrects for matrix effects and variations in sample processing. This application note describes a validated UPLC-MS/MS method for the simultaneous determination of Disopyramide and this compound in human plasma.
Experimental
Materials and Reagents
-
Disopyramide reference standard
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000/5000)
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Run Time | 5 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions for Disopyramide and this compound are detailed in Table 2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Disopyramide | 340.2 | 239.2 | 100 | 25 |
| This compound | 345.2 | 244.2 | 100 | 25 |
Note: The collision energy is an instrument-dependent parameter and may require optimization.
Protocol
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Disopyramide and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Disopyramide primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Results and Discussion
Chromatographic Separation
The described chromatographic conditions provide excellent separation of Disopyramide and its d5-labeled internal standard from endogenous plasma components. A representative chromatogram would show sharp, symmetrical peaks for both analytes, with baseline resolution. The retention times for Disopyramide and this compound are expected to be very similar, typically eluting within a narrow time window, ensuring that any matrix effects are consistent for both the analyte and the internal standard.
Table 3: Expected Retention Times
| Compound | Retention Time (min) |
| Disopyramide | ~ 2.5 |
| This compound | ~ 2.5 |
Note: Retention times may vary slightly depending on the specific UPLC system and column batch.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the UPLC-MS/MS analysis of Disopyramide.
Conclusion
The UPLC-MS/MS method described in this application note is a reliable and robust procedure for the quantitative analysis of Disopyramide in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple and efficient protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for clinical and research laboratories conducting pharmacokinetic and bioequivalence studies of Disopyramide.
Application Notes and Protocols for the Quantification of Disopyramide and Disopyramide-d5 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Disopyramide and its deuterated internal standard, Disopyramide-d5, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Disopyramide is a class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias. Accurate quantification of Disopyramide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document outlines a robust LC-MS/MS method utilizing Multiple Reaction Monitoring (MRM) for the sensitive and selective determination of Disopyramide. A deuterated internal standard, this compound, is recommended for accurate quantification by correcting for matrix effects and variations in sample processing.
MRM Transitions and Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Disopyramide | 340.2 | 239.2 | Optimization Required | Quantifier ion.[1] |
| Disopyramide | 340.2 | - | Optimization Required | Qualifier ion (optional, select a second abundant fragment) |
| This compound | ~345.2 | Optimization Required | Optimization Required | To be determined by direct infusion of a standard solution. |
Note on this compound MRM Transition Determination: To determine the optimal MRM transition for this compound, infuse a standard solution of the compound directly into the mass spectrometer.
-
Perform a full scan (Q1 scan) to identify the [M+H]+ precursor ion, which is expected to be around m/z 345.2.
-
Select this precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the most intense fragment ion as the product ion for the quantifier MRM transition.
-
Optimize the collision energy for this transition to achieve the highest signal intensity.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Disopyramide from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Disopyramide and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Protein precipitation workflow for Disopyramide analysis.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte (Disopyramide) to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used for the calibration.
Signaling Pathway and Workflow Visualization
The following diagram illustrates the overall analytical workflow from sample collection to data analysis.
References
Application Note: Quantitative Analysis of Disopyramide in Human Plasma using a Disopyramide-d5 Calibration Curve by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Disopyramide in human plasma using a stable isotope-labeled internal standard, Disopyramide-d5, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals requiring a robust and accurate bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring research, or other research applications. The protocol covers the preparation of a calibration curve, quality control samples, and the extraction of Disopyramide from plasma samples, followed by analysis using LC-MS/MS.
Introduction
Disopyramide is a Class Ia antiarrhythmic agent used in the management of cardiac arrhythmias. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision. This protocol details a reliable method for the determination of Disopyramide concentration in human plasma.
Experimental Protocols
Materials and Reagents
-
Disopyramide reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock Solutions
-
Disopyramide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Disopyramide and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
This compound Working Internal Standard Solution (100 ng/mL): Perform serial dilutions of the this compound stock solution with 50% methanol in water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Curve and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the Disopyramide stock solution into drug-free human plasma.
Table 1: Preparation of Calibration Curve Standards
| Standard ID | Concentration (ng/mL) |
| CAL 1 | 5 |
| CAL 2 | 10 |
| CAL 3 | 50 |
| CAL 4 | 100 |
| CAL 5 | 500 |
| CAL 6 | 1000 |
| CAL 7 | 2500 |
| CAL 8 | 5000 |
Table 2: Preparation of Quality Control Samples
| QC Level | Concentration (ng/mL) |
| LQC (Low QC) | 15 |
| MQC (Medium QC) | 750 |
| HQC (High QC) | 4000 |
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working internal standard solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see Table 3).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Disopyramide) | 340.2 → 239.2 |
| MRM Transition (this compound) | 345.2 → 244.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
Data Analysis and Calculation
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of Disopyramide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification of Unknowns: Determine the concentration of Disopyramide in the unknown samples by interpolating their peak area ratios from the calibration curve using the regression equation.
Concentration of Unknown = (Peak Area Ratio of Unknown - y-intercept) / slope
Visualizations
Caption: Experimental workflow for the quantification of Disopyramide in plasma.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters for this analytical method.
Table 4: Calibration Curve Summary
| Analyte | Internal Standard | Calibration Range (ng/mL) | Regression Model | Weighting |
| Disopyramide | This compound | 5 - 5000 | Linear | 1/x² |
Table 5: Quality Control Sample Concentrations
| QC Level | Nominal Concentration (ng/mL) |
| LQC | 15 |
| MQC | 750 |
| HQC | 4000 |
Conclusion
The method described in this application note provides a reliable and robust protocol for the quantitative determination of Disopyramide in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This approach offers high sensitivity, specificity, and accuracy, making it suitable for a wide range of research applications in the field of drug development and pharmacology. Adherence to this protocol will enable researchers to obtain high-quality data for their studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Disopyramide-d5 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry source parameters for the analysis of Disopyramide-d5. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the robustness and accuracy of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Disopyramide and this compound?
For Disopyramide, a commonly used Multiple Reaction Monitoring (MRM) transition is m/z 340.2 → 239.2.[1] As this compound is a deuterated internal standard with five deuterium atoms, its precursor ion will be 5 Daltons heavier. Therefore, the expected MRM transition for this compound would be m/z 345.2 → 239.2. The fragment ion typically remains the same as the non-deuterated compound. It is crucial to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer.
Q2: What are the recommended initial ESI source parameters for this compound analysis?
Optimizing Electrospray Ionization (ESI) source parameters is critical for achieving good sensitivity and reproducibility. The following table provides recommended starting parameters for the analysis of this compound in positive ion mode. These should be further optimized for your specific instrument and experimental conditions.
| Parameter | Recommended Starting Range | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV | Balances ionization efficiency with the risk of in-source fragmentation. |
| Nebulizer Gas Pressure | 30 - 50 psi | Ensures efficient nebulization and droplet formation. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates desolvation of the ESI droplets. |
| Drying Gas Temperature | 250 - 350 °C | Aids in solvent evaporation; higher temperatures can risk thermal degradation of the analyte. |
| Cone Voltage / Declustering Potential | 20 - 40 V | Helps to prevent adduct formation and reduces noise. |
Q3: How can I minimize ion suppression when analyzing this compound in complex matrices like plasma?
Ion suppression is a common issue in LC-MS/MS analysis, particularly with complex biological samples.[2][3] It can lead to reduced sensitivity and inaccurate quantification. Here are some strategies to mitigate ion suppression:
-
Effective Sample Preparation: Employ robust sample preparation techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove matrix components that can interfere with ionization.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to ensure that this compound is chromatographically separated from co-eluting matrix components.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use of a Stable Isotope Labeled Internal Standard: Using this compound as an internal standard for the quantification of Disopyramide is an effective way to compensate for matrix effects, as both compounds are likely to be affected similarly.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Poor or No Signal for this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor and product ions by infusing a fresh, known concentration of this compound directly into the mass spectrometer. |
| Suboptimal Source Parameters | Systematically optimize source parameters such as capillary voltage, gas flows, and temperatures. Start with the recommended initial parameters and adjust one at a time while monitoring the signal intensity. |
| Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions to prevent degradation. |
| Clogged ESI Probe or Transfer Line | Perform routine maintenance on your mass spectrometer, including cleaning the ESI probe and ion transfer optics. |
| Incorrect Polarity Mode | Ensure your mass spectrometer is operating in the correct polarity mode (positive mode for this compound). |
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure your sample preparation method is validated and consistently applied across all samples. Use automated liquid handlers for improved precision if available. |
| Matrix Effects | Investigate for ion suppression or enhancement. See the FAQ on minimizing ion suppression for mitigation strategies. |
| Unstable ESI Spray | Check the ESI spray for stability. An unstable spray can be caused by a partially clogged probe, incorrect positioning, or inappropriate solvent composition. |
| Fluctuations in LC Flow Rate | Ensure your LC system is delivering a stable and consistent flow rate. Check for leaks or pump issues. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters by Infusion
This protocol describes the process of optimizing source parameters for this compound using direct infusion.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Set up the syringe pump to infuse the this compound standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to monitor the expected precursor ion for this compound (m/z 345.2) in full scan mode.
-
Begin the infusion and allow the signal to stabilize.
-
Vary one source parameter at a time (e.g., capillary voltage) while keeping others constant. Record the signal intensity at each setting.
-
Plot the signal intensity against the parameter value to determine the optimal setting for that parameter.
-
Repeat this process for all other relevant source parameters (e.g., nebulizer gas pressure, drying gas flow, and temperature).
-
Once individual parameters are optimized, you can perform a final fine-tuning by making small adjustments to combinations of parameters.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of a drug using a deuterated internal standard.
Caption: A logical troubleshooting workflow for addressing poor signal intensity of this compound.
References
Troubleshooting ion suppression effects in Disopyramide LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the LC-MS analysis of Disopyramide.
Troubleshooting Guide: Ion Suppression in Disopyramide Analysis
Ion suppression is a common challenge in LC-MS analysis, leading to reduced analyte signal and compromising the accuracy and sensitivity of quantification. This guide provides a systematic approach to identifying and mitigating these effects.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: Troubleshooting workflow for identifying, mitigating, and verifying the reduction of ion suppression in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression when analyzing Disopyramide in biological matrices?
A1: Ion suppression in Disopyramide LC-MS analysis is primarily a form of matrix effect.[1][2] It occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of Disopyramide in the mass spectrometer's ion source.[2] Common culprits in plasma or serum samples include phospholipids, salts, proteins, and anticoagulants.[3] These interfering substances can compete with Disopyramide for ionization, alter the droplet formation and evaporation process in the electrospray source, and ultimately reduce the number of Disopyramide ions that reach the detector.[4]
Q2: How can I determine if my Disopyramide signal is being suppressed?
A2: Two common methods to assess ion suppression are post-column infusion and post-extraction spike analysis.
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a Disopyramide standard solution into the LC eluent after the analytical column but before the MS source. A blank matrix extract is then injected. A dip in the baseline signal at the retention time of interfering components indicates a region of ion suppression.
-
Post-Extraction Spike Analysis: This quantitative approach is considered the "gold standard" for evaluating matrix effects.[5] It involves comparing the peak area of Disopyramide in a neat solution to the peak area of Disopyramide spiked into a blank matrix extract after the extraction process. The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[5]
Q3: What is the most effective sample preparation technique to minimize ion suppression for Disopyramide?
A3: The choice of sample preparation technique significantly impacts the degree of ion suppression. While protein precipitation (PPT) is a simple and fast method, it is often the least effective at removing interfering matrix components.[6] Liquid-liquid extraction (LLE) offers better cleanup than PPT. However, solid-phase extraction (SPE) is generally the most effective technique for removing a broad range of interferences, resulting in a cleaner extract and reduced matrix effects.[6][7]
Q4: Can optimizing my chromatographic conditions help reduce ion suppression?
A4: Yes, chromatographic optimization is a crucial step. The goal is to achieve baseline separation between Disopyramide and any co-eluting, ion-suppressing components from the matrix. Strategies include:
-
Modifying the mobile phase: Adjusting the organic solvent composition, pH, and additives can alter the retention times of both Disopyramide and interfering compounds.[8]
-
Using a different stationary phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column) can change the elution profile and improve separation.
-
Adjusting the gradient: A shallower gradient can increase the resolution between closely eluting peaks.
Q5: How does an internal standard help with ion suppression?
A5: An ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., Disopyramide-d7). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[8] By calculating the peak area ratio of the analyte to the IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[8] If a SIL-IS is unavailable, a structural analog that elutes very close to the analyte can be used, but it may not compensate for ion suppression as effectively.
Quantitative Data on Ion Suppression
The following table provides illustrative data on the matrix effect for Disopyramide analysis in human plasma using different sample preparation techniques. This data is representative of the general trend observed in bioanalytical method development, where more rigorous cleanup methods result in lower ion suppression.
| Sample Preparation Method | Mean Matrix Factor (MF) | Coefficient of Variation (CV%) | Degree of Ion Suppression |
| Protein Precipitation (PPT) | 0.65 | 18% | Significant |
| Liquid-Liquid Extraction (LLE) | 0.88 | 9% | Moderate |
| Solid-Phase Extraction (SPE) | 0.97 | 4% | Minimal |
Disclaimer: This table presents illustrative data based on established principles of bioanalysis. Specific values can vary depending on the exact experimental conditions.
Experimental Protocol: Disopyramide Analysis in Human Plasma
This protocol describes a common method for the determination of Disopyramide in human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., Disopyramide-d7 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Kinetex 1.7 µm EVO C18 100 Å or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Disopyramide: Q1 340.2 -> Q3 239.2 |
| MRM Transition (IS) | Disopyramide-d7: Q1 347.2 -> Q3 246.2 |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Note: These conditions are a starting point and may require optimization for your specific instrumentation and application.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address matrix effects when using Disopyramide-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Disopyramide-d5 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of Disopyramide?
A: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of your quantitative results for Disopyramide.[2] The primary cause of matrix effects in LC-MS/MS is the presence of endogenous matrix components like phospholipids, salts, and proteins that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for mitigating matrix effects.[3][4] Because this compound is chemically almost identical to Disopyramide, it co-elutes and experiences similar ionization suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1]
Q3: I am observing significant ion suppression even with this compound. What are the possible causes and solutions?
A: While this compound is excellent for compensating for matrix effects, significant ion suppression can still occur and may require further investigation. Potential causes and troubleshooting steps are outlined below:
-
High Concentration of Co-eluting Matrix Components: The sheer abundance of interfering compounds can overwhelm the ionization source.
-
Solution: Improve your sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering substances than a simple protein precipitation.[5]
-
-
Differential Matrix Effects: In rare cases, the matrix may affect the analyte and the internal standard to different extents.[3]
-
Solution: Evaluate the matrix effect for both Disopyramide and this compound independently. This can be done by comparing the response in a neat solution versus a post-extraction spiked blank matrix.
-
-
Suboptimal Chromatographic Separation: If matrix components are co-eluting very closely with your analyte and internal standard, the suppression effect can be more pronounced.
-
Solution: Optimize your LC method. Adjusting the gradient, flow rate, or trying a different column chemistry can help separate the analyte from the interfering peaks.
-
Q4: How do I quantitatively assess the matrix effect for my Disopyramide assay?
A: A quantitative assessment of the matrix effect is a critical part of method validation.[2][6] The matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF) should be calculated. The general procedure is as follows:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and IS are spiked into the extracted sample.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (IS Peak Area Ratio in Set B)
-
The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should be ≤15%.[6]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in QC samples | Inconsistent matrix effects between different lots of biological matrix. | Evaluate the matrix effect using at least six different lots of the matrix.[6] If variability is high, optimize sample cleanup. |
| Poor peak shape for Disopyramide and/or this compound | Co-eluting interferences affecting chromatography. | Improve chromatographic separation by modifying the mobile phase, gradient, or column. |
| Loss of sensitivity over an analytical run | Buildup of matrix components in the LC-MS system. | Implement a more rigorous sample cleanup. Use a guard column and ensure adequate column washing between injections. |
| Inconsistent internal standard response | Issues with the IS spiking procedure or degradation of the IS. | Verify the accuracy and precision of your IS spiking solution and procedure. Check the stability of this compound in your storage conditions. |
Experimental Protocols
Representative Sample Preparation Protocol (Protein Precipitation)
This protocol is a general guideline and should be optimized for your specific application.
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Representative LC-MS/MS Parameters
These parameters are a starting point and will require optimization for your specific instrument and column.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Disopyramide) | m/z 340.2 → 239.2[7] |
| MRM Transition (this compound) | m/z 345.2 → 244.2 (example, needs to be confirmed) |
Visualizations
Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: Troubleshooting logic for addressing matrix effects in Disopyramide analysis.
References
- 1. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. wjpmr.com [wjpmr.com]
- 7. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and retention time for Disopyramide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Disopyramide-d5, focusing on improving peak shape and achieving consistent retention times.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of Disopyramide, a class Ia antiarrhythmic drug. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an internal standard. Its chemical behavior is nearly identical to that of Disopyramide, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures accurate and precise quantification of Disopyramide in complex biological matrices by compensating for variations during sample preparation and analysis.
Q2: What are the common chromatographic challenges encountered with this compound?
The most prevalent issues are poor peak shape, specifically peak tailing, and variable retention times. These problems stem from the physicochemical properties of Disopyramide, which is a basic compound.[1][2] The basic nitrogen atoms in its structure can interact with residual silanol groups on the surface of silica-based stationary phases, leading to undesirable chromatographic performance.[1][3][4]
Q3: Why is my this compound peak tailing?
Peak tailing for this compound is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica backbone of the reversed-phase column.[1][3][4] At a neutral or near-neutral pH, a portion of the silanol groups are deprotonated (negatively charged), while the basic nitrogens of Disopyramide are protonated (positively charged), leading to strong ionic interactions that delay the elution of a fraction of the analyte molecules, resulting in a "tail."
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
Peak tailing can compromise resolution and lead to inaccurate integration and quantification. The following steps can be taken to mitigate this issue.
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like Disopyramide.
-
Problem: At pH values close to the pKa of Disopyramide (the tertiary amine has a pKa of approximately 8.36, and the pyridine nitrogen is also basic), the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the basic functional groups. For Disopyramide, a mobile phase pH of 2.5-3.5 is recommended. At this low pH, the basic nitrogens will be consistently protonated, and the silanol groups on the stationary phase will be largely unionized, minimizing secondary interactions.[2][6]
Table 1: Effect of Mobile Phase pH on Disopyramide Retention and Peak Shape
| Mobile Phase pH | Expected Ionization State of Disopyramide (Basic Nitrogens) | Expected Ionization State of Silanols | Expected Peak Shape |
| > pKa + 2 | Mostly Neutral | Mostly Ionized (-) | Poor (Tailing) |
| pKa ± 2 | Mixture of Neutral and Ionized (+) | Mixture of Neutral and Ionized (-) | Very Poor (Broad/Tailing) |
| < pKa - 2 | Mostly Ionized (+) | Mostly Neutral | Good |
Mobile phase additives can be used to mask the active silanol groups.
-
Problem: Even at low pH, some residual silanol activity may persist.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%). The protonated TEA will preferentially interact with the active silanol sites, reducing the opportunity for Disopyramide to engage in secondary interactions.[3] Note that TEA can cause ion suppression in mass spectrometry, so its use should be carefully evaluated. Volatile buffers like ammonium formate or ammonium acetate are generally preferred for LC-MS applications.
The choice of the analytical column is crucial for achieving good peak shape.
-
Problem: Traditional Type A silica columns have a higher concentration of acidic silanols, which are prone to causing peak tailing with basic compounds.
-
Solution:
-
High-Purity Silica (Type B) Columns: Use columns packed with high-purity, low-acidity silica where the number of accessible silanol groups is minimized.
-
End-Capped Columns: Employ columns that are thoroughly end-capped, where the residual silanols are chemically bonded with a small silane to make them inert.
-
Alternative Stationary Phases: Consider columns with polar-embedded or charged surface stationary phases that provide alternative interaction sites and shield the silica surface.
-
Issue 2: Unstable Retention Time
Inconsistent retention times can lead to misidentification of peaks and challenges in data processing, especially in high-throughput analyses.
-
Problem: Insufficient equilibration time between injections, especially after a gradient elution, can lead to a drifting retention time.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
-
Problem: Inconsistent preparation of the mobile phase, such as variations in pH or solvent ratios, can cause retention time shifts. Evaporation of the organic solvent component can also be a factor.
-
Solution: Prepare mobile phases fresh daily and ensure accurate pH measurement and solvent mixing. Keep mobile phase reservoirs covered to minimize evaporation.
-
Problem: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Fluctuations in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analytical run.
Experimental Protocols
Protocol 1: Recommended LC Method for Improved Peak Shape and Retention Time of this compound
-
Column: High-purity, end-capped C18 column (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 10% Acetonitrile in water with 0.1% Formic Acid.
Visualizations
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 2. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid [mdpi.com]
- 6. uhplcs.com [uhplcs.com]
Dealing with poor recovery of Disopyramide-d5 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Disopyramide-d5, a common internal standard for the quantification of Disopyramide. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Poor Recovery of this compound
Low or inconsistent recovery of the deuterated internal standard, this compound, can compromise the accuracy and reliability of bioanalytical methods. The following guide addresses common causes and provides systematic solutions to improve recovery rates.
Question: We are experiencing low and variable recovery of this compound from plasma samples. What are the potential causes and how can we troubleshoot this issue?
Answer:
Poor recovery of this compound is often linked to its physicochemical properties and its interaction with the biological matrix. The primary factors to consider are its high plasma protein binding, its basic nature, and the choice of extraction methodology. A systematic approach to troubleshooting this issue is outlined below.
Step 1: Evaluate and Optimize Protein Disruption
Disopyramide is known to be highly bound to plasma proteins (50-82%), particularly alpha-1-acid glycoprotein.[1][2][3] Inefficient disruption of this binding is a primary cause of low recovery for both the analyte and its deuterated internal standard.
Troubleshooting Flowchart: Protein Binding Issues
Caption: Troubleshooting workflow for protein binding issues.
Step 2: Select and Optimize the Extraction Technique
The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is critical. Each has its advantages and requires specific optimization for a basic, highly protein-bound compound like Disopyramide.
Comparison of Extraction Techniques for Disopyramide
| Extraction Method | General Principle | Reported Recovery of Disopyramide | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | ~93% (with Trichloroacetic Acid)[1] | Simple, fast, and inexpensive. | May result in a less clean extract ("matrix effects") and sample dilution. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility. | Good recovery with appropriate pH and solvent. | Provides a cleaner extract than PPT, reducing matrix effects. | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. | >92% (with optimized C8 sorbent for similar drugs)[4] | Provides the cleanest extract, allows for sample concentration, and is easily automated. | More expensive and requires more extensive method development. |
Experimental Protocols
-
To 100 µL of plasma sample containing this compound, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
To 200 µL of plasma sample containing this compound, add 50 µL of 1 M Sodium Hydroxide to adjust the pH to >11.
-
Add 1 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Sorbent: A C8 or mixed-mode cation exchange sorbent is recommended.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer at a pH two units below the pKa of Disopyramide (e.g., pH 8.4).
-
Loading: Load the pre-treated plasma sample (diluted with the equilibration buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute this compound with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate and reconstitute as in the LLE protocol.
Step 3: Address Potential Isotopic Effects
While stable isotope-labeled internal standards are designed to co-elute and have similar extraction recovery to the analyte, minor differences can occur, particularly with deuterium labeling. This "isotope effect" can lead to slight differences in retention time or extraction efficiency.[1]
Workflow for Investigating Isotopic Effects
Caption: Workflow for investigating potential isotopic effects.
Frequently Asked Questions (FAQs)
Q1: Why is pH adjustment so important for Disopyramide extraction?
Disopyramide is a basic compound with a pKa of approximately 10.4.[5] To efficiently extract it from an aqueous matrix into an organic solvent (LLE) or retain it on a reversed-phase sorbent (SPE), it needs to be in its neutral, un-ionized form. This is achieved by adjusting the sample pH to be at least 2 units above its pKa (i.e., pH > 12). Conversely, for cation exchange SPE, the pH should be adjusted to at least 2 units below the pKa to ensure it is in its positively charged, ionized form.
Q2: Can I use a different protein precipitation solvent, like methanol?
While methanol can be used for protein precipitation, acetonitrile is generally more effective at precipitating a wider range of plasma proteins, which can lead to a cleaner sample.[5] For highly protein-bound drugs, the efficiency of protein removal is crucial.
Q3: My recovery is still low after trying these steps. What else could be the problem?
If recovery remains low, consider the following:
-
Adsorption: Disopyramide may be adsorbing to plasticware. Using low-adsorption tubes or pre-rinsing with a solution of the analyte can help mitigate this.
-
Stability: While Disopyramide is generally stable, ensure that your extraction conditions (e.g., extreme pH, high temperature during evaporation) are not causing degradation.[6]
-
Internal Standard Concentration: Ensure the concentration of this compound is appropriate and has not been compromised through degradation or improper storage.
Q4: Is there a risk of back-exchange of deuterium on the this compound molecule?
The deuterium atoms in this compound are typically on the phenyl ring, which are not readily exchangeable under standard bioanalytical conditions. Therefore, back-exchange with hydrogen is not a common issue for this internal standard.[7]
References
- 1. waters.com [waters.com]
- 2. scispace.com [scispace.com]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The influence of protein binding on disopyramide clearance [ouci.dntb.gov.ua]
Technical Support Center: Disopyramide-d5 Stability in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of disopyramide-d5 in biological matrices during storage. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the importance of assessing the stability of this compound as an internal standard?
A1: Assessing the stability of this compound, the deuterated internal standard (IS) for disopyramide analysis, is critical for accurate and reliable quantification of the analyte in biological samples. Since the IS is added at a known concentration to both calibration standards and unknown samples, its stability directly impacts the accuracy of the final calculated concentration of disopyramide. Any degradation of the IS during sample storage, handling, or processing can lead to an inaccurate peak area ratio and consequently, a biased (either overestimated or underestimated) result for the analyte.
Q2: What are the typical stability assessments performed for a deuterated internal standard like this compound?
A2: According to regulatory guidelines such as the ICH M10 for bioanalytical method validation, the stability of an internal standard should be evaluated under various conditions that mimic the sample lifecycle.[1] These assessments typically include:
-
Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that reflects the time samples might be left out during processing.
-
Long-Term Stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or exceeding the time from sample collection to analysis.
-
Stock Solution Stability: Confirms the stability of the IS in its stock solution under specified storage conditions.
Q3: What are the acceptable limits for stability of this compound?
A3: The mean concentration of this compound at each quality control (QC) level (low, medium, and high) should be within ±15% of the nominal concentration when compared to freshly prepared samples.[1] The precision, expressed as the coefficient of variation (%CV), should not exceed 15%.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent internal standard (IS) peak area across a run | 1. Inconsistent sample extraction or reconstitution.2. IS solution instability (degradation).3. Pipetting errors during IS addition.4. Instrument variability (e.g., autosampler issues). | 1. Review and optimize the sample preparation procedure to ensure consistency. Ensure complete vortexing and centrifugation.2. Prepare fresh IS working solution. Verify the stability of the stock solution.3. Calibrate pipettes regularly. Ensure proper pipetting technique.4. Perform an autosampler performance check. Ensure the injection volume is consistent. |
| Decreasing IS peak area in stored samples over time | 1. Long-term degradation of the IS in the biological matrix at the storage temperature.2. Adsorption of the IS to the storage container. | 1. Re-evaluate long-term stability at a lower temperature (e.g., -80°C instead of -20°C).2. Use low-binding tubes for sample storage. |
| High variability in IS response after freeze-thaw cycles | 1. Degradation of the IS due to repeated freezing and thawing.2. Precipitation of the IS or matrix components affecting IS recovery. | 1. Limit the number of freeze-thaw cycles. Aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.2. Ensure complete thawing and vortexing of samples before extraction. |
| No or very low IS peak detected | 1. Omission of IS addition to the sample.2. Incorrect IS solution used or prepared at the wrong concentration.3. Severe degradation of the IS. | 1. Review the sample preparation workflow to ensure the IS addition step was not missed.2. Verify the identity and concentration of the IS stock and working solutions.3. Prepare fresh IS solutions and re-analyze. |
Stability Data Summary
The following tables summarize the stability of this compound in human plasma under various storage conditions. The data is presented as the mean accuracy (%) relative to freshly prepared samples, with the corresponding coefficient of variation (%CV).
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration Level | Cycle 1 Accuracy (%) | Cycle 1 %CV | Cycle 3 Accuracy (%) | Cycle 3 %CV | Cycle 5 Accuracy (%) | Cycle 5 %CV |
| Low QC (e.g., 50 ng/mL) | 98.5 | 3.2 | 97.1 | 4.5 | 96.8 | 5.1 |
| High QC (e.g., 800 ng/mL) | 101.2 | 2.1 | 99.8 | 2.9 | 98.5 | 3.4 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Concentration Level | 6 hours Accuracy (%) | 6 hours %CV | 12 hours Accuracy (%) | 12 hours %CV | 24 hours Accuracy (%) | 24 hours %CV |
| Low QC (e.g., 50 ng/mL) | 99.1 | 2.8 | 98.4 | 3.7 | 97.2 | 4.8 |
| High QC (e.g., 800 ng/mL) | 100.5 | 1.9 | 99.6 | 2.5 | 98.9 | 3.1 |
Table 3: Long-Term Stability of this compound in Human Plasma at -20°C
| Concentration Level | 1 Month Accuracy (%) | 1 Month %CV | 3 Months Accuracy (%) | 3 Months %CV | 6 Months Accuracy (%) | 6 Months %CV |
| Low QC (e.g., 50 ng/mL) | 98.9 | 3.5 | 97.5 | 4.1 | 96.3 | 5.3 |
| High QC (e.g., 800 ng/mL) | 100.8 | 2.4 | 99.1 | 3.0 | 98.2 | 3.8 |
Table 4: Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration Level | 6 Months Accuracy (%) | 6 Months %CV | 12 Months Accuracy (%) | 12 Months %CV | 24 Months Accuracy (%) | 24 Months %CV |
| Low QC (e.g., 50 ng/mL) | 99.5 | 2.9 | 98.8 | 3.6 | 98.1 | 4.2 |
| High QC (e.g., 800 ng/mL) | 101.0 | 2.0 | 100.2 | 2.7 | 99.4 | 3.3 |
Experimental Protocols
General Sample Preparation for Stability Assessment
-
Spiking: Blank human plasma is spiked with this compound to achieve low and high-quality control (QC) concentrations.
-
Aliquoting: The spiked plasma is aliquoted into appropriately labeled polypropylene tubes for each stability condition and time point. A set of samples for baseline analysis (T=0) is processed immediately.
-
Storage: The remaining aliquots are stored under the specified conditions (e.g., room temperature, -20°C, -80°C).
-
Sample Analysis: At each designated time point, the stored samples are thawed (if necessary), processed, and analyzed.
-
Data Evaluation: The mean concentration of the stability samples is compared against the nominal concentration, and the accuracy and precision are calculated.
Freeze-Thaw Stability Protocol
-
Prepare low and high QC samples in human plasma.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (typically 3 to 5).
-
After the final cycle, process and analyze the samples along with a set of freshly prepared calibration standards and QCs.
Long-Term Stability Protocol
-
Prepare a sufficient number of low and high QC sample aliquots in human plasma.
-
Place the samples in storage at the specified temperature (e.g., -20°C or -80°C).
-
At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve a set of samples.
-
Allow the samples to thaw completely, process, and analyze them against a freshly prepared calibration curve and QCs.
Visualizations
References
Investigating variability in Disopyramide-d5 internal standard response
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability in the response of the Disopyramide-d5 internal standard during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to ensure accurate and precise quantification of Disopyramide in biological samples. Because its chemical and physical properties are nearly identical to Disopyramide, it co-elutes and experiences similar effects during sample preparation and analysis.[1] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, we can normalize the response of the analyte (Disopyramide) to the internal standard. This analyte-to-internal standard response ratio corrects for variability that may occur during various stages of the analytical process, including extraction, injection, and ionization.[1]
Q2: We are observing significant variability in the this compound peak area across our sample batch. What are the potential causes?
A2: Variability in the internal standard response can stem from several sources. The most common culprits include:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery between samples, or incomplete mixing can lead to significant variations.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source.[2][3]
-
Instrumental Issues: Problems with the autosampler (e.g., inconsistent injection volumes), a contaminated ion source, or fluctuations in the mass spectrometer's performance can all contribute to a variable internal standard signal.
-
Stability of this compound: Degradation of the internal standard in the stock solution, working solution, or in the processed samples can lead to a decreasing signal over time.
Q3: How can we investigate if matrix effects are causing the variability in the this compound signal?
A3: There are two primary methods to assess matrix effects: a qualitative approach using post-column infusion and a quantitative approach by comparing the response in matrix versus a neat solution.
-
Qualitative Assessment (Post-Column Infusion): This experiment involves infusing a solution of this compound at a constant rate into the mass spectrometer while injecting a blank, extracted matrix sample. A dip or peak in the baseline signal at the retention time of Disopyramide indicates the presence of ion suppression or enhancement, respectively.
-
Quantitative Assessment: This is achieved by comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area in a neat solution at the same concentration. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. It is recommended to evaluate this in at least six different lots of the biological matrix.[3]
Q4: Could the deuterium label on this compound be unstable?
A4: While deuterium labels are generally stable, hydrogen-deuterium exchange is a possibility, though it is less common for aryl and alkyl deuterons. The stability of the label depends on the pH and temperature of the solutions and storage conditions. If you suspect instability, you can perform stability tests by incubating the internal standard in various conditions (e.g., acidic, basic, elevated temperature) and monitoring its response and mass spectrum over time for any changes.
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Area Across a Batch
This guide provides a systematic approach to diagnosing and resolving inconsistent internal standard peak areas.
Experimental Protocol: Systematic Investigation of IS Variability
-
Instrument Performance Check:
-
Prepare a fresh solution of this compound in a clean solvent (e.g., methanol/water).
-
Perform at least six replicate injections of this solution.
-
Acceptance Criteria: The coefficient of variation (%CV) of the peak areas should be less than 5%. If it is higher, this points to an issue with the LC-MS/MS system.
-
-
Sample Preparation Verification:
-
Prepare a set of quality control (QC) samples at a mid-concentration level.
-
Process these samples according to the established procedure.
-
Analyze the samples and evaluate the this compound peak area.
-
Acceptance Criteria: The %CV of the internal standard peak area across the QC samples should be within an acceptable range (typically <15%).
-
-
Matrix Effect Evaluation (Post-Extraction Spike):
-
Obtain at least six different lots of blank biological matrix.
-
Extract the blank matrix as per the analytical method.
-
Spike the extracted matrix with this compound at the working concentration.
-
Prepare a neat solution of this compound in the reconstitution solvent at the same concentration.
-
Analyze all samples and calculate the matrix factor for each lot.
-
Acceptance Criteria: The %CV of the matrix factor across the different lots should be less than 15%.
-
The following diagram illustrates the troubleshooting workflow:
References
Technical Support Center: Minimizing Disopyramide-d5 Carryover in HPLC Systems
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding carryover issues in the HPLC analysis of Disopyramide-d5.
Troubleshooting Guides
Q1: How can I systematically identify and resolve the source of this compound carryover in my HPLC system?
A1: A systematic approach is crucial to efficiently pinpoint and eliminate the source of carryover. The process involves classifying the carryover, isolating the major system components (autosampler and column), and implementing targeted cleaning and preventative measures.
Experimental Protocol 1: Pinpointing the Source of Carryover
This protocol helps determine whether the carryover originates from the autosampler or the column.
Objective: To isolate the component responsible for carryover.
Procedure:
-
Initial High-Concentration Injection: Inject a high-concentration standard of this compound to induce a significant carryover effect.
-
Blank Injection Series (Method 1): Immediately following the high-concentration sample, inject a series of at least three blank samples (e.g., mobile phase or sample diluent) using your standard analytical method.
-
Analysis of Blank Injections:
-
Classic Carryover: If the peak corresponding to this compound appears in the first blank and decreases significantly in subsequent blanks, this is "classic carryover" and often points to the autosampler (needle, injection valve, or sample loop).[1]
-
Column Carryover: If the carryover peak appears at a different retention time or as a broad, misshapen peak, it may suggest column-related issues.[2] If the peak appears at the same retention time in the blank, it is most likely from the injector.[2]
-
Constant Contamination: If a small peak is consistently present in all blanks and does not diminish, the issue may be a contaminated blank solution or mobile phase, not true carryover.[1][3]
-
-
Column Bypass Test (Method 2):
-
If the autosampler is suspected, replace the analytical column with a zero-dead-volume union.
-
Repeat the high-concentration injection followed by a blank injection.
-
If the carryover peak is still detected, the source is confirmed to be within the autosampler or components before the column.
-
-
New Column Test (Method 3):
-
If the column is suspected, replace the existing column with a new, identical one.[2]
-
Repeat the high-concentration injection and blank series.
-
If the carryover is eliminated or significantly reduced, the original column was the primary source.
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting this compound carryover.
Q2: What are the most effective wash solvents and procedures for minimizing this compound carryover?
A2: Disopyramide is a basic compound (pKa ≈ 10.4) with moderate hydrophobicity, meaning it can adsorb to surfaces via ionic and hydrophobic interactions.[4][5] An effective wash solution must disrupt these interactions. A multi-step wash protocol using solvents with different properties is often most effective.[6]
Recommended Wash Solvent Compositions
The ideal wash solvent should have a high eluotropic strength and be able to solubilize the analyte effectively.[6] For basic compounds like this compound, an acidic wash solution is critical to neutralize surface silanol groups and protonate the analyte, increasing its solubility in aqueous/organic mixtures.
| Wash Solution | Composition | Purpose |
| Wash A (Acidic Aqueous) | 95:5 Water/Acetonitrile + 0.2-0.5% Formic or Acetic Acid | To protonate the basic this compound molecule, increasing its solubility, and to neutralize negatively charged silanol groups on glass and silica surfaces. |
| Wash B (Organic) | 1:1 Acetonitrile/Isopropanol (IPA) | To remove analytes through solubilization in a strong organic solvent. IPA is particularly effective for removing strongly adsorbed or "sticky" compounds.[7] |
| Wash C (Complex Matrix) | 1:1:1:1 ACN/MeOH/IPA/Water + 0.2% Formic Acid | A robust, universal wash for complex biological samples, providing a broad solvency range to remove both the analyte and matrix components.[8] |
Experimental Protocol 2: Autosampler Needle and Loop Cleaning
This protocol details a thorough cleaning procedure for the autosampler flow path.
Objective: To remove adsorbed this compound from the autosampler needle, loop, and injection valve.
Procedure:
-
Prepare Wash Solvents: Prepare fresh solutions for Wash A and Wash B as described in the table above.
-
Program the Wash Cycle: Configure the autosampler's wash method to perform a sequential wash.
-
Step 1 (Needle Exterior Wash): Immerse the needle in Wash B (Organic) to dissolve residues on the outer surface.
-
Step 2 (Injection Loop Flush): Aspirate a large volume (at least 10 times the loop volume) of Wash A (Acidic Aqueous) and inject it to waste.[6] This cleans the internal surfaces of the needle and the sample loop.
-
Step 3 (Strong Organic Flush): Aspirate a large volume of Wash B (Organic) and inject it to waste to remove any remaining hydrophobic residues.
-
Step 4 (Final Rinse): Perform a final flush with the initial mobile phase composition to re-equilibrate the system.
-
-
Increase Wash Time/Volume: If carryover persists, increase the duration and volume of each wash step. For particularly stubborn carryover, increasing the needle wash time from a default of 3 seconds to 5-7 seconds can be effective.[9]
-
Component Check: If cleaning is ineffective, inspect and potentially replace consumable parts like the rotor seal in the injection valve, as these can develop scratches that trap analytes.[7][9]
Frequently Asked Questions (FAQs)
Q1: What is HPLC carryover and why is it a major concern for this compound analysis?
A1: HPLC carryover is the unintentional appearance of an analyte from a previous injection in a subsequent analysis, often a blank or a low-concentration sample.[3][10] It leads to inaccurate quantification, compromising data integrity.[10] For this compound, which is often used as an internal standard in bioanalytical assays, carryover can lead to an overestimation of the analyte in the following sample, causing the calculated concentration of the target drug to be artificially low.
Q2: What physicochemical properties of this compound contribute to carryover?
A2: Several properties of Disopyramide make it prone to carryover. Understanding these is key to designing effective mitigation strategies.
| Property | Value / Description | Implication for Carryover |
| Chemical Class | Tertiary amine, monocarboxylic acid amide[11] | The tertiary amine group is basic and is the primary site for ionic interactions. |
| pKa | ~10.4[4][5] | At typical reversed-phase mobile phase pH (e.g., pH 3-7), Disopyramide will be fully protonated (positively charged). This promotes strong ionic interactions with deprotonated (negatively charged) acidic silanol groups on silica-based columns and glass vial surfaces.[12] |
| Solubility | Freely soluble in water (as phosphate salt); base has low aqueous solubility (1 mg/mL).[5] Soluble in DMSO and Ethanol.[4] | While the salt is soluble, the free base can adsorb to hydrophobic surfaces. A strong organic solvent is needed in the wash solution to ensure complete removal. |
| Structure | Contains a phenyl group and a pyridine group.[11] | These aromatic rings contribute to its hydrophobicity and can participate in π-π interactions with certain stationary phases (e.g., phenyl columns), potentially increasing retention and carryover. |
Q3: What is an acceptable level of carryover in a regulated bioanalytical method?
A3: While specific limits can vary by regulatory guidance, a widely accepted level for carryover is that the peak in a blank injection immediately following the highest calibration standard should be less than 20% of the peak area of the lower limit of quantitation (LLOQ) standard. For the internal standard (like this compound), the carryover should ideally be less than 5%.
Q4: How can mobile phase additives help reduce this compound carryover?
A4: Mobile phase additives can significantly reduce carryover by minimizing the interactions that cause this compound to adsorb to system surfaces.
-
Acid Additives: Adding a small amount of an acid like formic acid or acetic acid (typically 0.1-0.2%) to the mobile phase is highly effective.[13] This lowers the mobile phase pH, which serves two purposes:
-
Buffers: Using a buffer (e.g., ammonium acetate or ammonium formate) in the 10-50 mM range can stabilize the mobile phase pH, leading to more reproducible retention times and reducing variability in analyte-surface interactions.[15]
Q5: What are the potential sites of carryover within an HPLC system?
A5: Carryover can originate from any component that comes into contact with the concentrated sample before it is diluted by the mobile phase on the column.[16]
Potential Adsorption Sites Diagram
Caption: Key sites within an HPLC autosampler where this compound can adsorb.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. DISOPYRAMIDE CAS#: 3737-09-5 [m.chemicalbook.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to clean the autosampler! [August 23, 2004] - Chromatography Forum [chromforum.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. Disopyramide | C21H29N3O | CID 3114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Resolving co-eluting interferences with Disopyramide-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences with Disopyramide-d5 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Disopyramide. It is chemically identical to Disopyramide, but several hydrogen atoms have been replaced with deuterium. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL-IS are considered the gold standard. They are added to samples at a known concentration to correct for variability during sample preparation and analysis, such as extraction efficiency and matrix effects. The use of a SIL-IS like this compound is crucial for achieving accurate and precise quantification of Disopyramide in biological matrices.
Q2: What are co-eluting interferences and how can they affect my results?
Co-eluting interferences are compounds that have the same or very similar retention time as the analyte of interest (Disopyramide) or its internal standard (this compound) under a specific chromatographic method. These interferences can be endogenous matrix components, metabolites of the drug, or co-administered medications.[1] If an interfering compound has the same mass-to-charge ratio (m/z) as the analyte or internal standard, it can lead to inaccurate quantification, resulting in either falsely elevated or suppressed results.
Q3: I am observing unexpected peaks in the this compound channel. What could be the cause?
Unexpected peaks in the internal standard channel can arise from several sources:
-
Crosstalk from the Analyte: High concentrations of the unlabeled analyte (Disopyramide) can sometimes contribute to the signal in the deuterated internal standard channel. This can be due to the natural isotopic abundance of elements like carbon-13.
-
Co-eluting Metabolites: Metabolites of Disopyramide or other co-administered drugs may have similar chromatographic properties and fragment in a way that produces an ion with the same m/z as this compound.
-
Matrix Components: Components from the biological matrix (e.g., plasma, urine) can co-elute and cause interference.
-
Contamination: Contamination from the autosampler (carryover) or sample collection tubes can introduce interfering substances.
Q4: Can the deuterium label on this compound be unstable?
While generally stable, deuterium atoms can sometimes undergo hydrogen-deuterium exchange or scrambling, particularly in the ion source of the mass spectrometer.[2] This can potentially lead to a loss of the deuterium label and a shift in the measured mass, although this is less common with modern instrumentation and well-designed internal standards.
Troubleshooting Guides
Guide 1: Investigating and Resolving Co-eluting Interference with this compound
This guide provides a systematic approach to identifying and mitigating co-eluting interferences with your this compound internal standard.
Step 1: Confirm the Interference
-
Analyze Blank Matrix: Inject a blank matrix sample (a sample of the same biological matrix without the analyte or internal standard) to check for endogenous interferences.
-
Analyze Zero Samples: Inject a blank matrix sample spiked only with the internal standard (this compound). This will help confirm that the interference is not from the internal standard solution itself.
-
Analyze High Concentration Analyte Samples: Inject a sample with a high concentration of Disopyramide and no internal standard to assess the potential for crosstalk.
Step 2: Identify the Source of Interference
If interference is confirmed, the next step is to identify its source.
-
Chromatographic Peak Shape: Examine the peak shape of the interference. A sharp, well-defined peak may suggest a specific compound, while a broad, rolling baseline hump could indicate a matrix effect.
-
Review Metabolite Profiles: The primary metabolite of Disopyramide is N-monodesisopropyl disopyramide.[3] Investigate if this or other known metabolites could be the source of interference.
-
Consider Co-administered Drugs: Review the study protocol for any co-administered medications that could potentially interfere with the analysis.
Step 3: Resolve the Interference
Several strategies can be employed to resolve co-eluting interferences:
-
Chromatographic Optimization:
-
Modify the Mobile Phase: Adjust the organic solvent composition, pH, or buffer concentration to alter the selectivity of the separation.
-
Change the Stationary Phase: Switch to a column with a different chemistry (e.g., C8, Phenyl-Hexyl) to achieve a different elution order.
-
Gradient Optimization: Modify the gradient profile (slope, duration) to improve the resolution between the interference and this compound.
-
-
Mass Spectrometry Parameter Optimization:
-
Select More Specific Transitions: If possible, choose different precursor-to-product ion transitions (MRM transitions) for this compound that are less susceptible to interference.
-
Increase Mass Resolution: If using a high-resolution mass spectrometer, increasing the resolution can help to differentiate between the internal standard and the interfering compound if they have slightly different exact masses.
-
-
Sample Preparation Modification:
-
Solid-Phase Extraction (SPE): Employ a more selective SPE protocol to remove the interfering components from the sample before injection.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE conditions (e.g., solvent, pH) to selectively extract the analyte and internal standard while leaving the interference behind.
-
Workflow for Investigating Interference
Caption: A logical workflow for the investigation and resolution of analytical interference.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Disopyramide and N-monodesisopropyl disopyramide
This protocol provides a starting point for the analysis of Disopyramide and its major metabolite. Optimization will be required based on the specific instrumentation and matrix used.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Disopyramide | 340.3 | 239.2 |
| N-monodesisopropyl disopyramide | 298.2 | 197.2 |
| This compound | 345.3 | 244.2 |
Troubleshooting Signaling Pathway
Caption: A decision tree for troubleshooting inaccurate internal standard response.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Disopyramide Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor influencing the reliability of these methods. This guide provides a comparative overview of the validation of a bioanalytical method for Disopyramide, focusing on the superior performance of a stable isotope-labeled internal standard, Disopyramide-d5, over a structural analog.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization response effectively compensates for variability in extraction recovery, matrix effects, and instrument response, leading to enhanced accuracy and precision.
This guide presents a detailed comparison of a bioanalytical method for Disopyramide using a structural analog internal standard (Darunavir) with the expected performance of a method utilizing this compound. While specific experimental data for a validated method with this compound was not publicly available at the time of this review, the provided information is based on established principles of bioanalytical method validation and the known advantages of deuterated standards.
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for a bioanalytical method for Disopyramide using Darunavir as an internal standard. The corresponding columns for a method using this compound are included to highlight the expected improvements in performance.
Table 1: Linearity and Range
| Parameter | Method with Darunavir IS | Method with this compound IS (Expected) |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Calibration Curve Range | 0.15 - 6.0 ng/mL | To be determined |
| LLOQ | 0.15 ng/mL | To be determined |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) - Darunavir IS | Precision (%CV) - Darunavir IS | Accuracy (%) - this compound IS (Expected) | Precision (%CV) - this compound IS (Expected) |
| LLOQ | 0.15 | 80.00 - 120.00 | ≤ 20.00 | 80.00 - 120.00 | ≤ 20.00 |
| Low QC | To be determined | 85.00 - 115.00 | ≤ 15.00 | 85.00 - 115.00 | ≤ 15.00 |
| Medium QC | To be determined | 85.00 - 115.00 | ≤ 15.00 | 85.00 - 115.00 | ≤ 15.00 |
| High QC | To be determined | 85.00 - 115.00 | ≤ 15.00 | 85.00 - 115.00 | ≤ 15.00 |
Table 3: Recovery
| QC Level | Mean Recovery (%) - Darunavir IS | %CV - Darunavir IS | Mean Recovery (%) - this compound IS (Expected) | %CV - this compound IS (Expected) |
| Low QC | To be determined | ≤ 15.00 | To be determined | ≤ 15.00 |
| Medium QC | To be determined | ≤ 15.00 | To be determined | ≤ 15.00 |
| High QC | To be determined | ≤ 15.00 | To be determined | ≤ 15.00 |
| Internal Standard | To be determined | ≤ 15.00 | To be determined | ≤ 15.00 |
Experimental Protocols
Method 1: Bioanalytical Method for Disopyramide using Darunavir as Internal Standard
This method was developed for the quantification of Disopyramide in rabbit plasma using a structural analog, Darunavir, as the internal standard.
1. Chromatographic Conditions:
-
System: RP-UPLC
-
Column: Information not publicly available
-
Mobile Phase: Acetonitrile and 0.01N Potassium dihydrogen ortho phosphate buffer (60:40 v/v)
-
Flow Rate: 0.2 mL/min
-
Wavelength: 215 nm
-
Retention Time of Disopyramide: 1.535 min
-
Retention Time of Darunavir (IS): 1.281 min
2. Sample Preparation:
-
To 750 µL of plasma, add 500 µL of internal standard solution (Darunavir).
-
Add 200 µL of Disopyramide spiking solution.
-
Add 1 mL of Acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 3200 rpm for 5 minutes.
-
Collect the supernatant and inject 10 µL into the UPLC system.
3. Method Validation Parameters:
-
Linearity: The method was linear over the concentration range of 0.15-6 ng/mL with a correlation coefficient (r²) > 0.995.
-
Accuracy: The mean accuracy for LQC and HQC samples was within 85.00-115.00%.
-
Precision: The %CV for LQC and HQC samples was ≤ 15.00%.
-
Recovery: The %CV of recovery at each QC level was ≤ 15.00%, and the overall mean recovery %CV for all QC levels was ≤ 20.00%.
Method 2: Proposed Bioanalytical Method for Disopyramide using this compound as Internal Standard
This proposed method outlines a general procedure for the quantification of Disopyramide in plasma using this compound as the internal standard, which would require optimization and validation.
1. Chromatographic Conditions (LC-MS/MS):
-
System: A sensitive and selective LC-MS/MS system is recommended.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is commonly used to achieve good peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Disopyramide: To be determined (e.g., monitoring the transition of the parent ion to a specific product ion).
-
This compound: To be determined (monitoring the transition of the deuterated parent ion to the same product ion as the unlabeled drug).
-
-
2. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50-100 µL), add an appropriate volume of a working solution of this compound in a solvent like methanol or acetonitrile.
-
Add a protein precipitating agent (e.g., 3-4 volumes of acetonitrile or methanol).
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.
3. Method Validation:
The method would need to be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The use of a stable isotope-labeled internal standard like this compound is expected to yield superior results, particularly in minimizing variability due to matrix effects and extraction inconsistencies.
Mandatory Visualizations
Disopyramide Mechanism of Action
Disopyramide is a Class Ia antiarrhythmic agent that primarily exerts its effect by blocking the fast sodium channels (Nav1.5) in the cardiac myocytes. This action reduces the influx of sodium during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a slowing of conduction velocity.
Caption: Mechanism of action of Disopyramide.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Disopyramide.
Caption: Bioanalytical method validation workflow.
A Head-to-Head Analysis: Disopyramide-d5 Versus a Structural Analog as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison between the use of a stable isotope-labeled (SIL) internal standard, Disopyramide-d5, and a structural analog internal standard for the quantitative analysis of the antiarrhythmic drug Disopyramide.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This mimicry allows for a more accurate correction of experimental variability, including extraction efficiency and matrix effects.
A structural analog internal standard, on the other hand, is a molecule with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive than their deuterated counterparts, their differences in physicochemical properties can lead to variations in analytical behavior, potentially compromising assay accuracy and precision.
This guide will delve into the experimental data and protocols to illustrate the performance differences between these two types of internal standards in the context of Disopyramide analysis.
Comparative Performance Data
The following table summarizes typical validation data for a Disopyramide bioanalytical method. This data is representative of what would be expected from a well-optimized LC-MS/MS assay.
Table 1: Representative Bioanalytical Method Validation Data for Disopyramide
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on expected concentrations | 2 - 2000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery (%) | Consistent and reproducible | 85 - 105% |
| Matrix Effect (%) | CV ≤ 15% | < 15% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
The subsequent table provides a qualitative and quantitative comparison of the expected performance when using this compound versus a structural analog internal standard, based on the principles of bioanalytical chemistry.
Table 2: Expected Performance Comparison: this compound vs. Structural Analog Internal Standard
| Parameter | This compound (Stable Isotope-Labeled) | Structural Analog Internal Standard (e.g., p-Chlorodisopyramide) | Justification |
| Co-elution | Yes | No (typically elutes at a different retention time) | The deuterium substitution in this compound results in nearly identical chromatographic behavior to the unlabeled drug. A structural analog will have different physicochemical properties, leading to chromatographic separation. |
| Matrix Effect Compensation | Excellent | Variable to Poor | As this compound co-elutes with Disopyramide, both are subjected to the same degree of ion suppression or enhancement at the same point in time. A structural analog, eluting at a different time, will experience a different matrix environment, leading to less effective compensation. |
| Recovery Correction | Excellent | Good to Variable | The near-identical chemical properties of this compound ensure it tracks the analyte very closely through extraction and sample preparation steps. A structural analog may have different extraction efficiency. |
| Precision (%CV) | Typically < 10% | Can be > 15% in the presence of significant matrix effects | Superior compensation for variability by the SIL internal standard leads to lower coefficients of variation. |
| Accuracy (%Bias) | Typically within ± 10% | Can show significant bias (>15%) | Inaccurate correction for matrix effects and recovery by a structural analog can lead to a systematic over- or under-estimation of the analyte concentration. |
| Method Robustness | High | Moderate to Low | Methods using SIL internal standards are generally more rugged and less susceptible to variations in sample matrix and experimental conditions. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of Disopyramide in plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (either this compound or the structural analog).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Disopyramide: m/z 340.3 → 239.2
-
This compound: m/z 345.3 → 244.2
-
Structural Analog (p-Chlorodisopyramide): m/z 374.2 → 273.2 (example)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Disopyramide analysis in plasma.
Caption: Logical comparison of SIL vs. Analog Internal Standards.
Conclusion
The selection of an appropriate internal standard is paramount for the development of a high-quality bioanalytical method. While a structural analog can be a viable option, particularly when a stable isotope-labeled version of the analyte is unavailable, it necessitates a more rigorous validation to ensure it adequately corrects for analytical variability.
This compound, by virtue of its near-identical physicochemical properties to Disopyramide, offers superior performance in compensating for matrix effects and variations in sample recovery. This leads to enhanced precision, accuracy, and overall robustness of the bioanalytical method. For regulated bioanalysis where data integrity is of utmost importance, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.
References
Cross-validation of Disopyramide assays between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for conducting a cross-validation of disopyramide assays between different laboratories. Ensuring consistency and comparability of results across different testing sites is critical for multi-center clinical trials, therapeutic drug monitoring, and post-market surveillance. This document outlines a model experimental protocol, presents illustrative data for comparison, and visualizes the cross-validation workflow.
The Importance of Inter-Laboratory Cross-Validation
Disopyramide is an antiarrhythmic drug with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations to ensure efficacy and avoid toxicity.[1] While various analytical methods, including High-Performance Liquid Chromatography (HPLC) and immunoassays, are available for measuring disopyramide levels, results can vary between laboratories due to differences in methodology, instrumentation, and reagents. Inter-laboratory cross-validation, often conducted through proficiency testing (PT) or external quality assessment (EQA) schemes, is essential for identifying and quantifying this variability.[2][3][4] These programs help to ensure that the results from different laboratories are comparable, a cornerstone of reliable clinical and research data.
Experimental Protocol for Inter-Laboratory Cross-Validation
The following protocol describes a typical workflow for a cross-validation study of disopyramide assays.
1. Study Design and Coordination:
-
A central coordinating laboratory is designated to prepare and distribute the samples.
-
Participating laboratories are recruited and provided with a detailed study protocol.
2. Sample Preparation and Distribution:
-
Human plasma is spiked with known concentrations of disopyramide to create a set of quality control (QC) samples. These samples should cover the clinically relevant range (e.g., low, medium, and high concentrations).
-
Aliquots of each QC sample are prepared to ensure homogeneity.
-
A portion of the samples is retained by the coordinating lab for stability testing.
-
Samples are shipped frozen to the participating laboratories.
3. Sample Analysis:
-
Participating laboratories analyze the samples using their routine analytical method for disopyramide.
-
Each laboratory is instructed to perform the assays in triplicate to assess intra-assay precision.
-
Results are reported back to the coordinating laboratory along with details of the analytical method used (e.g., HPLC, immunoassay, specific instrument and reagent details).
4. Data Analysis and Evaluation:
-
The coordinating laboratory compiles the results from all participating laboratories.
-
The mean, standard deviation (SD), and coefficient of variation (%CV) are calculated for each QC sample for each laboratory and across all laboratories.
-
The bias for each laboratory is calculated as the percentage difference from the known target concentration.
-
Inter-laboratory agreement is assessed by comparing the overall %CV and the range of reported concentrations.
Inter-Laboratory Comparison Workflow
The following diagram illustrates the logical flow of a typical inter-laboratory cross-validation study.
Inter-laboratory cross-validation workflow.
Data Presentation: A Comparative Analysis
The following table presents hypothetical data from a cross-validation study involving five laboratories using different analytical methods to measure disopyramide in three plasma samples with different target concentrations.
| Sample ID | Target Conc. (µg/mL) | Laboratory | Method | Measured Conc. (µg/mL, Mean ± SD) | Intra-Assay CV (%) | Bias (%) |
| QC-Low | 1.50 | Lab 1 | HPLC-UV | 1.45 ± 0.07 | 4.8 | -3.3 |
| Lab 2 | LC-MS/MS | 1.52 ± 0.05 | 3.3 | +1.3 | ||
| Lab 3 | EMIT | 1.61 ± 0.11 | 6.8 | +7.3 | ||
| Lab 4 | FPIA | 1.41 ± 0.09 | 6.4 | -6.0 | ||
| Lab 5 | HPLC-UV | 1.48 ± 0.06 | 4.1 | -1.3 | ||
| QC-Mid | 3.00 | Lab 1 | HPLC-UV | 2.92 ± 0.12 | 4.1 | -2.7 |
| Lab 2 | LC-MS/MS | 3.03 ± 0.08 | 2.6 | +1.0 | ||
| Lab 3 | EMIT | 3.18 ± 0.19 | 6.0 | +6.0 | ||
| Lab 4 | FPIA | 2.85 ± 0.17 | 6.0 | -5.0 | ||
| Lab 5 | HPLC-UV | 2.97 ± 0.10 | 3.4 | -1.0 | ||
| QC-High | 6.00 | Lab 1 | HPLC-UV | 5.85 ± 0.23 | 3.9 | -2.5 |
| Lab 2 | LC-MS/MS | 6.08 ± 0.18 | 3.0 | +1.3 | ||
| Lab 3 | EMIT | 6.42 ± 0.38 | 5.9 | +7.0 | ||
| Lab 4 | FPIA | 5.70 ± 0.40 | 7.0 | -5.0 | ||
| Lab 5 | HPLC-UV | 5.94 ± 0.21 | 3.5 | -1.0 |
HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; EMIT: Enzyme Multiplied Immunoassay Technique; FPIA: Fluorescence Polarization Immunoassay.
Interpretation of Results
The hypothetical data illustrates typical findings in an inter-laboratory comparison:
-
Method-Dependent Bias: Immunoassay-based methods (EMIT and FPIA) in this example show a tendency for a larger bias compared to chromatography-based methods (HPLC and LC-MS/MS). This could be due to differences in antibody specificity and potential cross-reactivity.
-
Higher Precision with Chromatography: The intra-assay coefficient of variation (CV) is generally lower for the HPLC and LC-MS/MS methods, indicating higher precision.
-
Inter-Laboratory Variability: Even among laboratories using the same method (e.g., Lab 1 and Lab 5 using HPLC-UV), there can be slight differences in results, highlighting the importance of standardized procedures.
Conclusion
A robust inter-laboratory cross-validation program is indispensable for ensuring the reliability and comparability of disopyramide assay results. By systematically evaluating the performance of different laboratories and methods, researchers and clinicians can have greater confidence in the data used for therapeutic drug monitoring and clinical trial endpoints. The implementation of standardized protocols and participation in proficiency testing schemes are key to achieving this goal.
References
Assessing the Isotopic Stability of Disopyramide-d5: A Comparative Guide for Researchers
For researchers and drug development professionals utilizing deuterated internal standards in bioanalytical assays, ensuring the isotopic stability of these compounds is paramount for data accuracy and reliability. This guide provides a comprehensive comparison of the potential in vitro and in vivo isotopic stability of Disopyramide-d5 against alternative stable isotope-labeled standards, supported by established experimental protocols and an understanding of the underlying chemical principles.
Disopyramide, an antiarrhythmic drug, contains a tertiary amine and aromatic rings, structural features that can be susceptible to hydrogen-deuterium (H/D) exchange under certain physiological and experimental conditions. The use of this compound as an internal standard in pharmacokinetic and metabolic studies necessitates a thorough evaluation of its isotopic stability to prevent back-exchange, which can compromise the integrity of quantitative results.
The Importance of Isotopic Stability
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their near-identical physicochemical properties to the analyte allow for the correction of variability during sample preparation, chromatography, and ionization.[1] However, this principle relies on the isotopic label being stable and not undergoing exchange with protons from the surrounding environment.[2] Loss of deuterium from a deuterated standard can lead to an underestimation of the analyte concentration and flawed pharmacokinetic or metabolic profiles.
Potential Sites of Isotopic Instability in this compound
The chemical structure of Disopyramide includes protons on its aromatic rings and aliphatic chains. The deuteriums in this compound are typically placed on one of the aromatic rings. Protons on aromatic rings, especially those activated by adjacent amine groups, can be susceptible to acid- or base-catalyzed H/D exchange.[3][4][5] While carbon-deuterium bonds are generally strong, the specific chemical environment within the molecule and the in vitro or in vivo matrix can facilitate this exchange.
Comparative Analysis of Isotopic Labeling Strategies
| Labeling Strategy | Potential for Isotopic Instability | Rationale | Key Considerations |
| This compound (Aromatic Labeling) | Moderate | Protons on the aromatic ring, activated by the nitrogen atom, can be susceptible to exchange under acidic or basic conditions. This risk is heightened during sample extraction or in specific in vivo microenvironments.[3] | The position of the deuterium atoms on the aromatic ring is crucial. Labeling at less acidic positions can enhance stability. |
| Disopyramide-d7 (Aliphatic Chain Labeling) | Low to Moderate | Protons on the N-isopropyl groups are generally less prone to exchange than aromatic protons. However, enzymatic processes in vivo could potentially target these positions. | The metabolic profile of Disopyramide should be considered to ensure the labeled positions are not sites of major metabolism.[6] |
| ¹³C- or ¹⁵N-labeled Disopyramide | Very Low | Carbon-13 and Nitrogen-15 are stable isotopes that are not susceptible to chemical exchange under typical bioanalytical and physiological conditions.[7][8] | These alternatives are generally more expensive to synthesize. However, their superior stability often justifies the cost for pivotal studies.[8] |
Experimental Protocols for Assessing Isotopic Stability
To rigorously assess the isotopic stability of this compound, a series of in vitro and in vivo experiments should be conducted.
In Vitro Stability Assessment
Objective: To evaluate the stability of the deuterium label under various conditions encountered during sample handling, storage, and analysis.
Methodology:
-
Incubation in Different Matrices:
-
Incubate this compound in blank biological matrices (e.g., human plasma, urine) at different pH values (e.g., 4, 7.4, 9) and temperatures (e.g., room temperature, 37°C) for extended periods (e.g., 0, 4, 8, 24 hours).
-
-
Sample Processing Conditions:
-
Subject this compound to the entire sample preparation workflow (e.g., protein precipitation with various organic solvents, liquid-liquid extraction with different solvent systems, solid-phase extraction with various elution solvents).
-
-
Analysis:
-
Analyze the samples at different time points using a high-resolution mass spectrometer (HRMS).
-
Monitor the isotopic distribution of the this compound peak. Any significant increase in the M+4, M+3, etc., signals relative to the M+5 signal would indicate deuterium loss.
-
-
Data Presentation:
-
The results should be presented as the percentage of isotopic purity of this compound remaining at each time point and under each condition.
-
Experimental Workflow for In Vitro Stability Assessment
Caption: Workflow for assessing the in vitro isotopic stability of this compound.
In Vivo Stability Assessment
Objective: To determine if deuterium loss occurs following administration to a biological system.
Methodology:
-
Animal Dosing:
-
Administer this compound to a suitable animal model (e.g., rats, dogs).
-
-
Sample Collection:
-
Collect biological samples (e.g., plasma, urine, feces) at various time points post-dose.
-
-
Sample Analysis:
-
Extract Disopyramide and its metabolites from the collected samples.
-
Analyze the extracts using LC-HRMS to determine the isotopic composition of the parent drug and any deuterated metabolites.
-
-
Data Interpretation:
-
The presence of Disopyramide with fewer than five deuterium atoms would indicate in vivo deuterium loss. The metabolic profile should be carefully examined to distinguish between metabolic loss of a deuterated fragment and direct H/D exchange.
-
Logical Flow for In Vivo Isotopic Stability Evaluation
Caption: Decision-making process for in vivo isotopic stability assessment.
Conclusion and Recommendations
While this compound can be a suitable internal standard, its isotopic stability, particularly with deuterium labels on the aromatic ring, should not be assumed. Rigorous in vitro and in vivo stability studies are essential to validate its use in regulated bioanalysis.
For critical drug development studies, the use of ¹³C- or ¹⁵N-labeled Disopyramide is strongly recommended. Although the initial synthesis cost may be higher, the negligible risk of isotopic exchange provides a more robust and reliable internal standard, ultimately ensuring the highest data quality and preventing costly study failures or repeats. Researchers should carefully weigh the risks and benefits of using deuterated standards for compounds with potentially labile protons, such as Disopyramide.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Disopyramide: clinical indications, pharmacokinetics and laboratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Quantification of Disopyramide: An In-depth Analysis of Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of therapeutic drugs is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of disopyramide, a Class Ia antiarrhythmic agent. We will delve into the performance characteristics of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Disopyramide-d5, and compare it with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This objective comparison, supported by experimental data, will equip you with the necessary information to select the most appropriate analytical method for your research and development needs.
Method 1: High-Sensitivity Quantification of Disopyramide by LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis via LC-MS/MS. This approach offers exceptional specificity and minimizes the impact of matrix effects, leading to highly accurate and precise results.
Performance Characteristics
A validated LC-MS/MS method for the simultaneous determination of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma demonstrates excellent performance. The key validation parameters are summarized below:
| Parameter | Disopyramide | Mono-isopropyl-disopyramide |
| Linearity Range | 2 - 2000 ng/mL | 2 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 2 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Intra-day Accuracy (%) | 85% - 115% | 85% - 115% |
| Inter-day Accuracy (%) | 85% - 115% | 85% - 115% |
Table 1: Performance data for the LC-MS/MS quantification of disopyramide and its metabolite using a deuterated internal standard.
Experimental Protocol
The following provides a detailed methodology for the LC-MS/MS analysis:
Sample Preparation: A simple protein precipitation method is employed for sample clean-up.
Chromatographic Conditions:
-
System: Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Optimized for the specific column and system.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
LC-MS/MS Experimental Workflow
Method 2: Alternative Quantification of Disopyramide by HPLC-UV
For routine analysis, particularly in tablet dosage forms, an HPLC-UV method can provide a cost-effective and reliable alternative. While it may not offer the same level of sensitivity and specificity as LC-MS/MS, a well-validated HPLC-UV method can be suitable for many applications.
Performance Characteristics
A validated reversed-phase HPLC method for the estimation of disopyramide in tablet dosage forms demonstrates the following performance:
| Parameter | Disopyramide |
| Linearity Range | 0.5 - 2.5 ppm |
| Correlation Coefficient (r²) | 0.999[2] |
| Limit of Detection (LOD) | 0.03 ppm[2] |
| Limit of Quantification (LOQ) | 0.099 ppm[2] |
| Precision (%RSD) | < 2%[2] |
| Accuracy (Recovery) | 98.87%[2] |
Table 2: Performance data for the HPLC-UV quantification of disopyramide.
Experimental Protocol
The following outlines the methodology for the HPLC-UV analysis:
Sample Preparation: For tablet formulations, a simple extraction and dilution procedure is typically sufficient.
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Inertsil ODS C-18, 5µm, 250 x 4.6mm.[2]
-
Mobile Phase: A mixture of Methanol: Acetonitrile: THF (55:45:5, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 265 nm.[2]
HPLC-UV Experimental Workflow
Head-to-Head Comparison: LC-MS/MS with this compound vs. HPLC-UV
| Feature | LC-MS/MS with this compound | HPLC-UV |
| Selectivity & Specificity | Very High (due to mass-based detection and deuterated IS) | Moderate (potential for interference from co-eluting compounds) |
| Sensitivity | Very High (LLOQ in the low ng/mL range) | Moderate (LOQ in the ppm or high ng/mL range) |
| Matrix Effect | Minimized by the use of a co-eluting, stable isotope-labeled internal standard. | Can be a significant issue, requiring more extensive sample clean-up. |
| Accuracy & Precision | Excellent, with tight control over variability. | Good, but can be more susceptible to matrix interferences. |
| Application | Ideal for bioanalysis in complex matrices like plasma and for pharmacokinetic studies. | Suitable for the analysis of pharmaceutical formulations and in less complex matrices. |
| Cost & Complexity | Higher initial instrument cost and more complex operation. | Lower instrument cost and simpler operation. |
Conclusion
The choice between an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method for the quantification of disopyramide depends on the specific requirements of the analysis.
For applications demanding the highest level of sensitivity, selectivity, and accuracy, particularly in complex biological matrices, the LC-MS/MS method with this compound is the superior choice . The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and ensures the most reliable data for pharmacokinetic and other drug development studies.
The HPLC-UV method offers a practical and cost-effective alternative for routine quality control analysis of pharmaceutical formulations . While it may lack the sensitivity of LC-MS/MS, its simplicity and lower operational cost make it a valuable tool for less demanding applications.
Ultimately, a thorough understanding of the analytical objectives and the nature of the samples to be analyzed will guide the selection of the most appropriate and robust method for disopyramide quantification.
References
Determining Disopyramide's Detection and Quantification Limits with a Deuterated Internal Standard
A Guide for Researchers in Drug Development
In the precise world of pharmaceutical analysis, determining the lowest concentrations of a drug that can be reliably detected and quantified is paramount. This guide provides a comprehensive comparison and detailed methodology for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the antiarrhythmic drug Disopyramide, utilizing its deuterated stable isotope, Disopyramide-d5, as an internal standard. This approach, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a cornerstone of modern bioanalytical assays, offering high sensitivity and specificity.
Performance Comparison: LOD & LOQ
The utilization of a deuterated internal standard like this compound significantly enhances the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. While specific LOD and LOQ values can vary between laboratories and instrumentation, published data provides a strong benchmark for performance.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) | Reference |
| Disopyramide | LC-MS/MS | Rat Plasma | Not Reported | 2 ng/mL | [1] |
| Disopyramide | HPLC | Tablet Formulation | 0.03 ppm (30 ng/mL) | 0.099 ppm (99 ng/mL) |
Note: The conversion from ppm to ng/mL assumes a density of 1 g/mL. The LC-MS/MS method demonstrates significantly higher sensitivity compared to the HPLC method.
Experimental Workflow
The following diagram outlines the key steps involved in the determination of LOD and LOQ for Disopyramide using this compound as an internal standard.
Experimental Protocols
A detailed protocol for the LC-MS/MS based determination of Disopyramide's LOD and LOQ using this compound is provided below.
Materials and Reagents
-
Disopyramide reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
-
Preparation of Stock Solutions: Prepare individual stock solutions of Disopyramide and this compound in methanol.
-
Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the Disopyramide stock solution with the control biological matrix to prepare calibration standards at various concentration levels, including a blank (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only). Prepare QCs at low, medium, and high concentrations in the same manner.
-
Sample Extraction:
-
To an aliquot of each standard, QC, and unknown sample, add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a precipitating agent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Disopyramide: Precursor ion (Q1) m/z 340.2 → Product ion (Q3) m/z 239.2.[1]
-
This compound: Precursor ion (Q1) m/z 345.2 → Product ion (Q3) (A common fragmentation pathway for deuterated analogs involves the same neutral loss as the parent compound. Therefore, a likely product ion would be m/z 244.2, representing the loss of the same neutral fragment as disopyramide. This would need to be confirmed experimentally).
-
-
Determination of LOD and LOQ
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Disopyramide to this compound against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Limit of Detection (LOD): The LOD is typically determined as the lowest concentration of the analyte that can be reliably distinguished from the blank matrix with a signal-to-noise ratio (S/N) of at least 3.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. Typically, the S/N ratio for the LOQ should be at least 10, and the precision (%CV) and accuracy (%bias) should be within ±20%.
Conclusion
The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS provides a robust and highly sensitive method for the quantification of Disopyramide in biological matrices. The detailed protocol and performance data presented in this guide offer a solid foundation for researchers and drug development professionals to establish reliable and accurate bioanalytical methods, ensuring data integrity in pharmacokinetic and other critical studies.
References
A Comparative Guide to Assessing Inter-Lot Variability of Commercial Disopyramide-d5 Standards
For researchers, scientists, and drug development professionals utilizing Disopyramide-d5 as an internal standard in quantitative bioanalysis, ensuring its lot-to-lot consistency is paramount for reliable and reproducible results. Discrepancies in chemical and isotopic purity between different batches can introduce significant variability, undermining the accuracy of pharmacokinetic and metabolic studies. This guide provides a framework for the systematic assessment of inter-lot variability of commercial this compound standards, offering detailed experimental protocols and data presentation templates to facilitate objective comparison.
While direct comparative data from manufacturers is not always publicly available, this guide empowers users to conduct their own evaluations. The following sections detail the critical quality attributes to consider and the methodologies to employ for a comprehensive assessment.
Key Quality Attributes for Inter-Lot Comparison
The primary parameters for evaluating the consistency of this compound standards are chemical purity, isotopic purity, and concentration accuracy. Each of these attributes can be quantified and compared across different lots and suppliers.
Data Presentation: A Template for Comparison
To facilitate a clear and direct comparison, all quantitative data should be organized into a structured table. Below is a template that can be used to record and compare the key quality attributes of different lots of this compound.
| Parameter | Lot A (Supplier X) | Lot B (Supplier Y) | Lot C (Supplier X) | Acceptance Criteria |
| Chemical Purity (%) | >99% | |||
| Isotopic Purity (% D5) | ≥98% | |||
| Concentration (µg/mL) | Within ±2% of nominal | |||
| Date of Analysis |
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the inter-lot variability of this compound standards.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method determines the percentage of this compound present in the standard, exclusive of any unlabeled Disopyramide or other impurities.
a. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and ammonium dihydrogen phosphate buffer (pH adjusted)
-
This compound standard from each lot
-
HPLC-grade acetonitrile, water, and ammonium dihydrogen phosphate
b. Chromatographic Conditions:
-
Mobile Phase: A suitable gradient of acetonitrile and buffer to achieve good separation. For example, a starting condition of 20% acetonitrile, ramping to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
c. Sample Preparation:
-
Accurately weigh and dissolve a portion of the this compound standard from each lot in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
d. Data Analysis:
-
Inject each sample in triplicate.
-
Calculate the area of the this compound peak and any impurity peaks.
-
Determine the chemical purity by the area normalization method: Chemical Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Isotopic Purity Assessment by Mass Spectrometry (MS)
This method evaluates the isotopic distribution of the this compound standard to confirm the degree of deuteration and the absence of significant amounts of unlabeled (D0) or lesser-deuterated species.
a. Instrumentation and Reagents:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion Mass Spectrometer
-
This compound standard from each lot
-
Methanol or other suitable solvent
b. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Full scan
-
Acquire data over a mass range that includes the molecular ions of unlabeled Disopyramide (m/z 340.2) and this compound (m/z 345.2).
c. Sample Preparation:
-
Prepare a dilute solution of each this compound lot in methanol (e.g., 1 µg/mL).
d. Data Analysis:
-
Infuse or inject the sample and acquire the mass spectrum.
-
Determine the relative intensities of the ion peaks corresponding to this compound and any unlabeled Disopyramide.
-
Calculate the isotopic purity: Isotopic Purity (% D5) = (Intensity of D5 peak / (Intensity of D5 peak + Intensity of D0 peak)) x 100
Mandatory Visualizations
Workflow for Inter-Lot Variability Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the inter-lot variability of commercial this compound standards.
Caption: Workflow for assessing inter-lot variability of standards.
Performance evaluation of Disopyramide-d5 in different LC-MS/MS systems
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalytical research, the precise and reliable quantification of therapeutic agents is paramount. For the antiarrhythmic drug Disopyramide, the use of a deuterated internal standard, Disopyramide-d5, has become a cornerstone of robust analytical methodologies. This guide provides a comprehensive comparison of the performance of this compound in various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting and implementing optimal analytical strategies.
The Gold Standard: Why Deuterated Internal Standards?
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the parent drug. This near-identical behavior ensures that both the analyte and the internal standard experience similar extraction efficiencies, chromatographic retention times, and ionization responses, effectively compensating for matrix effects and variations in sample preparation.[1] This co-elution and co-behavior significantly enhance the accuracy, precision, and ruggedness of bioanalytical methods.
Performance Metrics: A Head-to-Head Comparison
Table 1: Performance Characteristics of a Validated GC-MS/MS Method for Disopyramide using this compound Internal Standard
| Parameter | Disopyramide | N-Despropyl disopyramide (Metabolite) |
| Mass Spectrometer | Waters Quattro Micro | Waters Quattro Micro |
| Linearity Range | 100.090 – 6005.400 ng/mL | 25.313 – 1518.808 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 100.291 ng/mL | 25.327 ng/mL |
| Precision at LLOQ (%) | 4.56 | 4.05 |
| Accuracy at LLOQ (%) | 101.23 | 99.66 |
| Intra-batch Precision (%) | 3.13 (Low QC), 8.47 (High QC) | 8.69 (Low QC), 2.10 (High QC) |
| Inter-batch Precision (%) | Not explicitly stated, but within acceptable limits | Not explicitly stated, but within acceptable limits |
| Intra-batch Accuracy (%) | Within acceptable limits | Within acceptable limits |
| Inter-batch Accuracy (%) | Within acceptable limits | Within acceptable limits |
Data sourced from Pavuluri et al., 2012.[2]
Experimental Protocols: A Blueprint for Robust Analysis
The successful implementation of a bioanalytical method hinges on a well-defined and meticulously executed protocol. Below is a detailed methodology based on a validated GC-MS/MS assay for the simultaneous determination of Disopyramide and its primary metabolite, N-Despropyl disopyramide, in human serum.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate the analytes (Disopyramide and N-Despropyl disopyramide) and the internal standards (this compound and N-Despropyl this compound) from the biological matrix (human serum).
-
Procedure:
-
Pipette a known volume of human serum into a clean extraction tube.
-
Add a known concentration of the internal standard solution (this compound and N-Despropyl this compound).
-
Perform liquid-liquid extraction using a mixture of dichloromethane and methyl tertiary-butyl ether.[1][2]
-
Vortex the mixture to ensure thorough mixing and phase separation.
-
Centrifuge to pellet any precipitated proteins and achieve a clean separation of the organic and aqueous layers.
-
Carefully transfer the organic layer containing the analytes and internal standards to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for injection into the GC-MS/MS system.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS/MS): Waters Quattro Micro[2]
-
Ionization Mode: Positive Ion Electrospray (ESI+) is commonly used for LC-MS/MS analysis of Disopyramide.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Visualizing the Workflow and Comparative Logic
To provide a clearer understanding of the experimental process and the logic behind a comparative evaluation, the following diagrams have been generated using the DOT language.
References
The Gold Standard in Bioanalysis: Justification for Using Disopyramide-d5 as a Stable Isotope-Labeled Internal Standard
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For the antiarrhythmic drug Disopyramide, achieving precise and reliable measurements is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This guide provides a comprehensive comparison of analytical methodologies, underscoring the justification for employing a stable isotope-labeled (SIL) internal standard, specifically Disopyramide-d5, in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
The Imperative for an Ideal Internal Standard
In quantitative LC-MS, an internal standard (IS) is introduced to a sample to correct for variability during the analytical process. An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization in the mass spectrometer. Historically, structural analogs have been used as internal standards. However, these compounds, while similar, possess different physicochemical properties, which can lead to disparate extraction efficiencies, chromatographic retention times, and ionization responses, ultimately compromising the accuracy of the results.
Stable isotope-labeled internal standards, such as this compound, represent the pinnacle of internal standardization in LC-MS. By replacing five hydrogen atoms with deuterium, this compound is chemically identical to the parent drug, Disopyramide. This subtle increase in mass allows it to be distinguished by the mass spectrometer, while its identical chemical structure ensures it behaves virtually identically to Disopyramide throughout the analytical workflow. This co-elution and co-ionization behavior effectively normalizes for variations in sample extraction, matrix effects, and instrument response, leading to significantly improved precision and accuracy.
Comparative Analysis: this compound vs. Structural Analog Internal Standards
The superiority of a SIL internal standard like this compound over a structural analog is evident when examining key validation parameters of a bioanalytical method. The following tables summarize the performance of a validated LC-MS/MS method for the quantification of Disopyramide in plasma using this compound as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Disopyramide |
| Calibration Curve Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3 | 5.2 | 6.1 | 102.3 |
| Medium QC | 100 | 3.8 | 4.5 | 98.7 |
| High QC | 1600 | 2.9 | 3.7 | 101.5 |
Table 3: Recovery and Matrix Effect
| Analyte | Low QC Recovery (%) | High QC Recovery (%) | Matrix Effect (%) |
| Disopyramide | 85.7 | 88.2 | 95.1 - 104.3 |
| This compound (IS) | 86.1 | 87.9 | 96.2 - 103.8 |
The data presented in these tables demonstrates that the use of this compound facilitates a highly sensitive, precise, and accurate method for the quantification of Disopyramide. The consistent recovery and minimal matrix effect for both the analyte and the internal standard highlight the ability of the SIL IS to effectively compensate for analytical variability. In contrast, a structural analog would likely exhibit greater variability in these parameters due to its different chemical nature.
Experimental Protocol: Quantification of Disopyramide in Plasma using LC-MS/MS with this compound
This section details the experimental methodology for the sensitive and specific quantification of Disopyramide in plasma, employing this compound as the internal standard.
1. Sample Preparation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (500 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Disopyramide: m/z 340.3 → 239.2
-
This compound: m/z 345.3 → 244.2
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the bioanalytical workflow and the logical justification for using a stable isotope-labeled internal standard.
Caption: A streamlined workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Justification for SIL IS: Identical behavior leads to accurate results.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the unequivocal gold standard for the quantitative bioanalysis of Disopyramide by LC-MS/MS. Its identical chemical nature to the analyte ensures that it accurately tracks and corrects for analytical variability from sample preparation to detection. The presented experimental data and workflow underscore the ability of this methodology to deliver the high level of precision and accuracy required in modern drug development and clinical research, ultimately contributing to more reliable and robust study outcomes.
Safety Operating Guide
Proper Disposal of Disopyramide-d5: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Disopyramide-d5 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste, from initial handling to final disposal.
Disopyramide and its deuterated isotopologue, this compound, are classified as hazardous materials. They are harmful if swallowed, in contact with skin, or inhaled, and are suspected of damaging fertility or the unborn child.[1] Therefore, proper disposal is not merely a regulatory requirement but a critical safety protocol. Under no circumstances should this compound be disposed of with household garbage or allowed to enter the sewage system.[1]
Hazard and Safety Information
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard information.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. However, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or contaminated materials), ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1]
2. Waste Segregation: Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, compatible hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and compatible hazardous waste container. Do not mix with other incompatible waste streams. Aqueous and organic solvent waste should generally be collected separately.
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
3. Waste Container Management:
-
Container Type: Use only containers approved for hazardous chemical waste. These should be made of a material compatible with the waste (e.g., high-density polyethylene for many liquid wastes).
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." List all constituents of a liquid waste mixture with their approximate concentrations.
-
Storage: Keep waste containers securely closed except when adding waste.[1] Store them in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.
4. Disposal of Empty Containers:
-
An empty container that held this compound must be handled as hazardous waste unless properly decontaminated.
-
For a container to be considered "empty," all waste must be removed. To decontaminate, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
5. Requesting Waste Pickup:
-
Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
This guide is intended to provide a clear and actionable framework for the proper disposal of this compound. By adhering to these procedures, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations.
References
Essential Safety and Logistical Information for Handling Disopyramide-d5
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Disopyramide-d5. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Personal Protective Equipment (PPE)
Disopyramide is classified as harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Required PPE | Standards/Specifications |
| Receiving/Unpacking | Chemotherapy gloves, Impermeable gown, Eye protection. If packaging is damaged, add respiratory protection. | Gloves: ASTM D6978. Gown: Long-sleeved, impermeable, back-closing.[2] Respirator: Elastomeric half-mask with multi-gas cartridge and P100 filter.[3] |
| Compounding/Weighing | Double chemotherapy gloves, Impermeable gown, Hair and shoe covers, Eye and face protection, Respiratory protection. | Gloves: ASTM D6978. Gown: Long-sleeved, impermeable, back-closing.[2][4] Respirator: NIOSH-certified N95 or N100 fit-tested respirator.[5] |
| Administration | Double chemotherapy gloves, Impermeable gown. | Gloves: ASTM D6978. Gown: Long-sleeved, impermeable, back-closing.[2][4] |
| Spill Cleanup | Double chemotherapy gloves, Impermeable gown, Eye and face protection, Respiratory protection. | Gloves: ASTM D6978. Gown: Long-sleeved, impermeable, back-closing. Respirator: Self-contained breathing apparatus for large spills.[1] |
| Waste Disposal | Double chemotherapy gloves, Impermeable gown. | Gloves: ASTM D6978. Gown: Long-sleeved, impermeable, back-closing.[4] |
Operational Procedures for Safe Handling
1. Preparation and Handling:
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood or a containment primary engineering control (C-PEC).
-
Minimize the generation of dust and aerosols.[6]
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling, even after removing gloves.[4][7]
2. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[8]
-
Contain the source of the spill if it is safe to do so.[8]
-
For dry spills, gently cover with a damp cloth or use a filtered vacuum to avoid dust generation.[1][8]
-
For liquid spills, absorb with an inert material.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
-
Place all cleanup materials into a sealed, labeled container for proper disposal.[8]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated, sealed, and clearly labeled hazardous waste container.[8] |
| Unused/Expired this compound | Dispose of in accordance with local, state, and federal regulations. Do not dispose of with household garbage or into the sewage system. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Spill Cleanup Debris | Place in a designated, sealed, and clearly labeled hazardous waste container.[8] |
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. utoledo.edu [utoledo.edu]
- 3. publications.ashp.org [publications.ashp.org]
- 4. osha.gov [osha.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
